Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLJVZXUYVJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180464-87-3 | |
| Record name | methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway to Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The bicyclo[1.1.1]pentane (BCP) scaffold is a highly sought-after bioisostere for para-substituted phenyl rings, offering improved physicochemical properties such as increased solubility and metabolic stability. This document details the multi-step synthesis from readily available starting materials, including experimental protocols, quantitative data, and process visualizations.
Synthetic Strategy Overview
The synthesis of this compound is a linear three-step process commencing with the formation of the bicyclo[1.1.1]pentane core, followed by selective functional group manipulations. The overall transformation is depicted below:
Caption: Overall synthetic pathway.
The key stages of this synthesis are:
-
Construction of the BCP Core: A photochemical cycloaddition between in situ generated [1.1.1]propellane and 2,3-butanedione (diacetyl) to form 1,3-diacetylbicyclo[1.1.1]pentane.
-
Oxidation to the Diacid: A haloform reaction to convert the diacetyl intermediate into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Selective Monoesterification: The diacid is selectively converted to its monomethyl ester, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
-
Selective Reduction: The remaining carboxylic acid functionality is selectively reduced to a hydroxymethyl group to yield the final product.
Experimental Protocols
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This two-part procedure first constructs the BCP core and then oxidizes the acetyl groups.
Part A: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
Caption: Workflow for 1,3-diacetylbicyclo[1.1.1]pentane synthesis.
Experimental Protocol:
[1.1.1]Propellane is generated in situ from 50 g (0.167 mol) of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane. To this solution, 15 mL of freshly distilled 2,3-butanedione is added. The mixture is then irradiated with a 450 W medium pressure UV lamp at -10 ± 5 °C for 8 hours. After the reaction is complete, the solvents are removed by rotary evaporation. The resulting crystalline material is washed three times with a cold 2:1 mixture of pentane and diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.
Part B: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Caption: Workflow for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid synthesis.
Experimental Protocol:
A 1-L, three-necked, round-bottomed flask is charged with a solution of 43.3 g (1.08 mol) of sodium hydroxide in 315 mL of water and 25.5 mL (0.495 mol) of bromine. The mixture is cooled to 0 °C. A solution of 1,3-diacetylbicyclo[1.1.1]pentane (10 g, 0.066 mol) in 36 mL of dioxane is added dropwise, maintaining the temperature below 3 °C. The reaction mixture is stirred for 1 hour at 0 °C, then overnight at room temperature. Sodium bisulfite (1.8 g) is added, and the solution is extracted with chloroform (3 x 50 mL). The aqueous layer is then acidified with 36 mL of concentrated hydrochloric acid and cooled in an ice bath. The resulting precipitate is filtered, washed with ice-cold water, and dried to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 2: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Experimental Protocol:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) is dissolved in methanol (3 L). Thionyl chloride (457.0 g, 3.84 mol) is added dropwise at 20–40 °C. The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The residue is dissolved in a 1:1 mixture of hexane and methyl tert-butyl ether (1 L), filtered through silica gel (≈500 g), and concentrated to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[1]
Step 3: Synthesis of this compound
Experimental Protocol:
To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane dimethyl sulfide complex in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is then carefully quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.[2]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |
| 1A | [1.1.1]Propellane (in situ) | 1,3-Diacetylbicyclo[1.1.1]pentane | 2,3-Butanedione | Pentane | 70% | [3] |
| 1B | 1,3-Diacetylbicyclo[1.1.1]pentane | Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | NaOH, Br₂ | Dioxane, Water | 85-90% | [3] |
| 2 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | SOCl₂, Methanol | Methanol | 83% | [1] |
| 3 | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | This compound | Borane dimethyl sulfide complex | THF | ~90% (estimated) | [2] |
Conclusion
The synthesis of this compound has been presented in a detailed, step-by-step guide. The described procedures are scalable and utilize readily available reagents, making this important building block accessible for applications in drug discovery and development. The methodologies provided herein are based on established and reliable literature precedents, ensuring a high degree of success for researchers in the field.
References
physicochemical properties of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. This unique bicyclic compound is of growing interest in medicinal chemistry as a rigid scaffold and a bioisostere for aromatic rings.
Core Physicochemical Properties
This compound is a bifunctional molecule featuring a strained bicyclo[1.1.1]pentane core, a methyl ester, and a hydroxymethyl group. These features contribute to its distinct three-dimensional structure and chemical reactivity.
Identification and General Properties
| Identifier | Value |
| CAS Number | 180464-87-3[1][2] |
| Molecular Formula | C₈H₁₂O₃[1][3][4] |
| Molecular Weight | 156.18 g/mol [5][6] |
| Physical Form | Liquid or solid[2][3] |
| Purity | Typically ≥97% |
Structural and Computational Data
| Identifier | Value |
| InChI | 1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3[2] |
| InChI Key | BYTLJVZXUYVJKN-UHFFFAOYSA-N[2] |
| SMILES | O=C(OC)C1(C2)CC2(CO)C1[2] |
| MDL Number | MFCD23164154[2] |
| PubChem Substance ID | 329822784[2] |
Thermal and Physical Properties
| Property | Value |
| Boiling Point | 212.3 ± 13.0 °C at 760 mmHg (Predicted)[3] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted)[3] |
| Refractive Index | 1.574 (Calculated)[7] |
| Flash Point | Not applicable[2] |
Experimental Protocols
Synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
A common synthetic application of this compound is its oxidation to the corresponding aldehyde. This transformation is a key step in the elaboration of the bicyclo[1.1.1]pentane scaffold for various applications.
Reaction: Oxidation of a primary alcohol to an aldehyde.
Materials:
-
This compound (1.0 equiv)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (2.0 g, 12.81 mmol) in DCM (68.0 mL) at room temperature.[8]
-
Add PCC (4.1 g, 19.21 mmol) in portions to the solution.[8]
-
Stir the mixture at room temperature for 2 hours.[8]
-
Dilute the reaction mixture with ether (180 mL) and stir for an additional 20 minutes.[8]
-
Filter the mixture to remove the solid precipitate.[8]
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate.[8]
The reported yield for this procedure is 96%.[8]
Applications in Drug Discovery
The rigid bicyclo[1.1.1]pentane core offers a unique three-dimensional geometry that is increasingly utilized in drug design to improve metabolic stability and solubility.[6] One of the notable applications of this compound is as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[4][9]
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC is crucial for orienting the two ligands optimally to facilitate this process. The rigid structure of the bicyclo[1.1.1]pentane unit derived from this compound can provide precise spatial control within the PROTAC molecule.
Safety and Handling
This compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment.
-
Hazard Statements: H302 (Harmful if swallowed)[2]
-
Precautionary Statements: P264, P270, P301 + P312 + P330, P501[2]
-
Signal Word: Warning[2]
-
Pictogram: GHS07[2]
Store in a well-ventilated place at room temperature.[3]
References
- 1. This compound | 180464-87-3 [sigmaaldrich.com]
- 2. Methyl 3-(hydroxymethyl)bicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 180464-87-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C8H12O3 | CID 10796998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. CAS # 180464-87-3, this compound: more information. [ww.chemblink.com]
- 8. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a key building block in modern medicinal chemistry, primarily utilized as a bioisostere for para-substituted benzene rings. Its rigid, three-dimensional structure offers significant advantages in drug design, including improved physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and characterization data.
Chemical Properties and Data
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 180464-87-3 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Appearance | Solid | |
| Boiling Point | 212.3 ± 13.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [1] |
| InChI Key | BYTLJVZXUYVJKN-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C1(C2)CC2(CO)C1 |
Safety Information:
| Hazard | Code |
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statement | H302 (Harmful if swallowed) |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 |
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The key steps involve a selective mono-esterification followed by a selective reduction of the remaining carboxylic acid.
References
An In-depth Technical Guide to Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a key synthetic intermediate in the development of novel therapeutics, particularly in the design of bioisosteres for para-substituted phenyl rings. Its rigid, three-dimensional structure offers a unique scaffold for positioning pharmacophoric groups in a well-defined spatial orientation. This technical guide provides a comprehensive overview of its spectroscopic characterization, synthesis, and its role in the preparation of advanced molecular structures.
Spectroscopic Characterization: ¹H and ¹³C NMR Data
Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound are crucial for its unambiguous identification and quality control in synthetic applications. While a comprehensive, publicly available spectral analysis for this specific compound is not readily found in the literature, data for closely related structures and its synthetic precursors and derivatives provide valuable insights into the expected chemical shifts and coupling patterns.
For comparative purposes, the NMR data for a similar compound, methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)bicyclo[1.1.1]pentane-1-carboxylate, has been reported. This data can serve as a reference for identifying the characteristic signals of the bicyclo[1.1.1]pentane core.
Table 1: Representative ¹H NMR Data for a Bicyclo[1.1.1]pentane Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available for the specific title compound |
Table 2: Representative ¹³C NMR Data for a Bicyclo[1.1.1]pentane Derivative
| Chemical Shift (δ) ppm | Assignment |
| Data not available for the specific title compound |
Experimental Protocols
The synthesis of this compound is a key step in the elaboration of more complex molecules. The following section details a typical experimental protocol for its preparation and subsequent use in synthesis.
Synthesis of this compound
The synthesis of the title compound has been reported as a multi-step process starting from commercially available materials. A key transformation involves the reduction of the corresponding aldehyde, methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate.
Reaction Scheme:
Figure 1. Synthesis of the target compound via reduction.
General Procedure:
To a solution of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified to yield this compound.
Use in Further Synthesis
This compound is a valuable intermediate for introducing the bicyclo[1.1.1]pentane scaffold into larger molecules. A common subsequent reaction is the oxidation of the hydroxymethyl group to an aldehyde, which can then be used in a variety of carbon-carbon bond-forming reactions.
Reaction Scheme:
Figure 2. Oxidation to the corresponding aldehyde.
General Procedure for Oxidation:
To a solution of this compound (2.0 g, 12.81 mmol) in dichloromethane (68.0 mL) at room temperature, pyridinium chlorochromate (PCC) (4.1 g, 19.21 mmol) is added in portions[1]. The mixture is stirred for 2 hours, after which it is diluted with diethyl ether and filtered[1]. The filtrate is concentrated under reduced pressure to afford methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate[1].
Application in Drug Discovery
The bicyclo[1.1.1]pentane moiety is increasingly utilized in medicinal chemistry as a non-aromatic, rigid linker that can mimic the spatial arrangement of a 1,4-disubstituted benzene ring. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are critical for drug development. This compound serves as a key building block for incorporating this valuable scaffold into potential drug candidates. Its bifunctional nature, with a methyl ester and a hydroxymethyl group at the bridgehead positions, allows for versatile chemical modifications and the construction of complex molecular architectures. For instance, it has been used as a starting material in the synthesis of novel glutamate receptor ligands.
Logical Workflow for Synthesis and Further Functionalization
The following diagram illustrates the logical flow from the precursor to the title compound and its subsequent functionalization, highlighting its role as a pivotal intermediate.
References
A Technical Guide to the Structural Characterization of Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as crucial motifs in modern medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. Their rigid, three-dimensional structure can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while exploring novel chemical space. A thorough understanding of the unique structural features of BCPs is paramount for their rational design and application in drug discovery. This guide provides an in-depth overview of the key techniques and experimental protocols for the comprehensive structural characterization of BCP derivatives.
Core Structural Features of the Bicyclo[1.1.1]pentane Scaffold
The BCP core is a highly strained and rigid cage-like structure. The key structural parameters that define this unique geometry are the bond lengths and angles within the bicyclic system. Of particular interest is the distance between the two bridgehead carbons (C1 and C3), often referred to as the transannular distance. This distance is a critical parameter as it dictates the spatial orientation of substituents and is influenced by their electronic nature.
Key Characterization Techniques
The primary methods for elucidating the structure of BCP derivatives are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. Each technique provides complementary information, and a combination of these methods is often necessary for a complete structural assignment and understanding of the molecule's properties.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction analysis of various BCP derivatives.
| Compound/Derivative | Bridgehead Substituents | Transannular Distance (C1-C3) (Å) | Reference |
| BCP 1 | -I, -I | 1.804(8) | [1] |
| Co-crystal 2 | -I, -I with DABCO | longer than BCP 1 | [1] |
| BCP 3 | -p-iodophenyl, -p-iodophenyl | --- | [1] |
| Co-crystal 4 | -p-iodophenyl, -p-iodophenyl with DABCO | longer than BCP 3 | [1] |
| BCP 6 | -B(pin), -B(pin) | 1.923(3) | [1] |
| BCP 7 | -Ph, -Ph | 1.891(4), 1.886(5) | [1] |
DABCO = 1,4-diazabicyclo[2.2.2]octane; B(pin) = pinacolborane; Ph = phenyl
A general protocol for obtaining the crystal structure of a BCP derivative is as follows:
-
Crystal Growth:
-
Dissolve the purified BCP derivative in a suitable solvent or solvent mixture (e.g., dichloromethane, hexane, chloroform, or ethyl acetate).
-
Employ slow evaporation of the solvent at room temperature to allow for the formation of single crystals suitable for diffraction. Other methods like vapor diffusion or slow cooling of a saturated solution can also be used.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head, often using a cryoprotectant and flash-cooling under a stream of nitrogen gas (typically at 100 K or 273 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα with λ=0.71073 Å or Cu Kα with λ=1.54178 Å) and a detector (e.g., CCD or CMOS).[1]
-
The data collection strategy typically involves a series of scans (e.g., ω-scans and φ-scans) to cover a significant portion of the reciprocal space.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancies.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure is validated using metrics such as R-factor, goodness-of-fit, and residual electron density.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of BCP derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity.
The following table provides representative ¹H and ¹³C NMR chemical shifts for selected BCP derivatives.
| Compound/Derivative | Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | ¹H | 3.70 (s, 3H), 2.52 (s, 6H) | CDCl₃ | [2] |
| 1,1'-Bicyclo[1.1.1]pentane-1,3-diyldiethanone | ¹H | 2.26 (s, 6H), 2.16 (s, 6H) | CDCl₃ | [2] |
| 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile | ¹H | 3.70 (s, 3H), 2.52 (s, 6H) | CDCl₃ | [2] |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)quinolinium Iodide | ¹H | 9.36 (d, J = 8.3 Hz, 1H), 9.27 (dd, J = 5.9, 1.3 Hz, 1H), 8.83 (d, J = 9.0 Hz, 1H), 8.53 (dd, J = 8.2, 1.4 Hz, 1H), 8.25 (ddd, J = 8.8, 7.0, 1.5 Hz, 1H), 8.18 (dd, J = 8.3, 5.9 Hz, 1H), 8.08 (t, J = 7.8 Hz, 1H), 3.26 (s, 6H) | DMSO-d₆ | [3] |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)quinolinium Iodide | ¹³C | 149.1, 148.9, 137.1, 136.0, 131.1, 129.9, 129.5, 121.9, 119.5, 62.4, 61.6, -3.4 | DMSO-d₆ | [3] |
-
Sample Preparation:
-
Dissolve a few milligrams of the BCP derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube. A standard concentration is typically 5-10 mg in 0.5-0.7 mL of solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire ¹³C NMR spectra on the same instrument, often with proton decoupling.
-
Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of atoms.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to predict geometries, analyze electronic structures, and rationalize observed properties.
| Parameter | Description | Common Settings | Reference |
| Method | The level of theory used for the calculation. | (U)ωB97X-D | [4] |
| Basis Set | The set of functions used to build the molecular orbitals. | def2-TZVPP, def2-SVP | [4] |
| Solvation Model | Accounts for the effect of the solvent. | CPCM(CH₂Cl₂) | [4] |
-
Structure Input:
-
Build an initial 3D model of the BCP derivative using molecular modeling software. The coordinates from an X-ray structure, if available, can be used as a starting point.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is typically done using a specific functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G*, def2-SVP).
-
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).
-
-
Property Calculations:
-
Once the geometry is optimized, various properties can be calculated, such as:
-
NMR chemical shifts and coupling constants: These can be compared with experimental values to validate the structure.
-
Molecular electrostatic potential (MEP): This provides insight into the charge distribution and reactivity of the molecule.[1]
-
Orbital energies (HOMO, LUMO): These are important for understanding the electronic properties and reactivity.
-
-
Visualization of Workflows and Relationships
The following diagrams illustrate the typical workflows for the structural characterization of BCP derivatives and the relationship between different experimental and computational techniques.
Conclusion
The structural characterization of bicyclo[1.1.1]pentane derivatives is a multifaceted process that relies on the synergistic use of X-ray crystallography, NMR spectroscopy, and computational chemistry. This guide has provided an overview of the key techniques, detailed experimental protocols, and illustrative workflows to aid researchers in the comprehensive analysis of these unique and valuable molecules. A thorough understanding of their three-dimensional structure is essential for unlocking their full potential in the development of next-generation therapeutics.
References
- 1. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Stability and Storage of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. This information is critical for ensuring the integrity of the compound in research and development settings, particularly in the context of drug discovery where the bicyclo[1.1.1]pentane (BCP) motif is increasingly utilized as a bioisostere for phenyl rings and other functional groups to enhance metabolic stability and other physicochemical properties.
Overview of Bicyclo[1.1.1]pentane Stability
The bicyclo[1.1.1]pentane core is characterized by significant ring strain. However, despite this inherent strain, the BCP scaffold is generally considered to be remarkably stable. This stability is a key factor in its growing importance in medicinal chemistry. While specific data for this compound is limited in publicly available literature, general principles governing the stability of BCP derivatives and the constituent functional groups—a methyl ester and a primary alcohol—can provide valuable guidance.
Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways should be considered. The primary routes of degradation are likely to involve the ester and hydroxymethyl functionalities.
A logical workflow for assessing the stability of this compound is outlined below:
Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis will be influenced by pH, temperature, and the presence of catalysts. While the steric hindrance of the BCP core may influence the reaction rate compared to a simple acyclic ester, this pathway remains a primary concern for aqueous solutions or formulations.
Oxidation
The primary alcohol (hydroxymethyl group) can be susceptible to oxidation, leading to the formation of an aldehyde and subsequently a carboxylic acid. This can be initiated by exposure to oxidizing agents or, in some cases, by atmospheric oxygen over long-term storage, potentially catalyzed by trace metal impurities.
Thermal Decomposition
While the BCP core itself is thermally robust, the overall thermal stability of the molecule will be determined by its functional groups. At elevated temperatures, decomposition or rearrangement reactions may occur. For some BCP derivatives, thermal stability has been noted at temperatures up to 250-300°C. However, the stability of this specific functionalized BCP at such high temperatures has not been documented.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. While the BCP core does not contain significant chromophores that absorb in the near-UV or visible range, impurities or the functional groups themselves could be susceptible to photodegradation.
Recommended Storage Conditions
In the absence of specific manufacturer's data, the following general storage conditions are recommended to minimize degradation and ensure the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of potential hydrolytic, oxidative, and thermal degradation reactions. Some iodo-substituted BCPs are noted to be best stored at -20°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the hydroxymethyl group. |
| Light Exposure | Protect from light. Store in an amber vial or a light-blocking container. | Prevents potential photodegradation. |
| Moisture | Store in a dry environment. Use of a desiccator is recommended. | Minimizes the risk of hydrolysis of the methyl ester. |
Experimental Protocols for Stability Assessment
For critical applications, it is strongly recommended to perform experimental stability studies. The following are generalized protocols for forced degradation studies to identify potential degradation products and pathways.
Hydrolytic Stability Study
-
Preparation of Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). A control sample should be kept at the recommended storage temperature.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the parent compound and detect any degradation products.
Oxidative Stability Study
-
Preparation of Solution: Prepare a solution of the compound (e.g., at 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water).
-
Incubation: Incubate the solution at room temperature for a defined period, monitoring the reaction at various time points (e.g., 2, 6, and 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the extent of degradation.
Thermal Stability Study (Solid State)
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Incubation: Store the vial in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 1-2 weeks).
-
Analysis: At regular intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC or LC-MS to assess for degradation.
Photostability Study
-
Sample Preparation: Prepare a solution of the compound and place it in a photostability chamber. Also, expose the solid compound to the same light conditions. A control sample should be wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the samples to a controlled light source (e.g., consistent with ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze the exposed and control samples by HPLC or LC-MS to evaluate the impact of light.
The following diagram illustrates a typical experimental workflow for conducting these forced degradation studies.
Conclusion
While this compound is built upon a generally stable BCP core, its functional groups introduce potential liabilities, primarily hydrolysis and oxidation. Adherence to recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—is crucial for maintaining its purity and integrity. For applications where stability is a critical parameter, such as in drug development, conducting formal stability and forced degradation studies is essential to fully characterize the compound's behavior and establish appropriate handling and formulation strategies.
Commercial Availability and Applications of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a unique bifunctional molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core serves as a bioisostere for para-substituted phenyl rings, offering a pathway to escape the "flatland" of traditional aromatic scaffolds. This strategic replacement can lead to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability. Furthermore, the presence of orthogonal hydroxymethyl and methyl ester functionalities makes it a valuable building block for the synthesis of more complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound.
Commercial Availability
This compound (CAS No: 180464-87-3) is commercially available from several fine chemical suppliers. The typical purity offered is ≥97%. It is generally supplied as a solid or liquid. Researchers should consult individual supplier specifications for detailed information on available quantities, pricing, and analytical data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Physical Form |
| Sigma-Aldrich | 180464-87-3 | C₈H₁₂O₃ | 156.18 | ≥97% | Solid |
| MedChemExpress | 180464-87-3 | C₈H₁₂O₃ | 156.18 | >98% | Solid |
| Echemi | 180464-87-3 | C₈H₁₂O₃ | 156.18 | Not specified | Powder or liquid |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| CAS Number | 180464-87-3 | |
| Appearance | Solid or Liquid | [1] |
| Boiling Point | 212.3 ± 13.0 °C at 760 mmHg | [1] |
| Density | 1.352 ± 0.06 g/cm³ | [1] |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The first step is the selective mono-esterification of the diacid, followed by the selective reduction of the remaining carboxylic acid to a hydroxymethyl group.
Step 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester
Reaction: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is reacted with a methylating agent, such as methyl iodide or diazomethane, under controlled conditions to favor the formation of the monoester. A more controlled industrial method involves the reaction of [1.1.1]propellane with methyl 2-chloro-2-oxoacetate.
Experimental Protocol (Illustrative, based on related procedures):
-
A solution of [1.1.1]propellane (1.0 eq.) in diethyl ether is prepared.
-
Methyl 2-chloro-2-oxoacetate (1.1 eq.) is added to the solution.
-
The reaction mixture is irradiated with a UV lamp at a low temperature (-20 to -30 °C) until the starting material is consumed.
-
The reaction is quenched with an aqueous basic solution (e.g., sodium bicarbonate).
-
The aqueous layer is separated, acidified (e.g., with HCl), and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester.
Step 2: Selective Reduction to this compound
Reaction: The remaining carboxylic acid group of the monoester is selectively reduced to a primary alcohol. Reagents like borane (BH₃) complexes are suitable for this transformation as they can selectively reduce carboxylic acids in the presence of esters.[2][3][4]
Experimental Protocol (Illustrative, based on general procedures for selective acid reduction):
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester (1.0 eq.) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) (typically 1.0-1.5 eq.) is added dropwise to the solution at 0 °C.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the slow addition of methanol or water at 0 °C.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery
Bioisostere for Phenyl Rings
The bicyclo[1.1.1]pentane (BCP) core is a well-established non-classical bioisostere for the para-substituted phenyl ring.[5] Replacing a flat aromatic ring with the three-dimensional, sp³-rich BCP scaffold can significantly improve the pharmaceutical properties of a drug candidate.
Advantages of BCP as a Phenyl Ring Mimic:
-
Improved Solubility: The less lipophilic nature of the BCP core compared to a phenyl ring often leads to enhanced aqueous solubility.
-
Enhanced Metabolic Stability: The saturated C-H bonds of the BCP are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.
-
Novel Chemical Space: The unique geometry of the BCP allows for the exploration of new chemical space and can lead to novel intellectual property.
-
Reduced Off-Target Effects: The rigid structure of the BCP can lead to more specific interactions with the target protein, potentially reducing off-target binding and associated side effects.
Logical Relationship of BCP as a Bioisostere
Caption: The role of BCP as a bioisostere in improving drug properties.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an attractive linker component due to its rigidity and the orthogonal reactivity of its functional groups. The rigid BCP core can help to pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step in the degradation process.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
The polyubiquitinated POI is recognized by the 26S proteasome.
-
The proteasome unfolds and degrades the POI into small peptides.
-
The PROTAC is released and can catalyze the degradation of another POI molecule.
Signaling Pathway Diagram for a Generic PROTAC
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and commercially available building block for modern drug discovery. Its application as a rigid, three-dimensional bioisostere for the phenyl ring offers a promising strategy to overcome common challenges in drug development, such as poor solubility and metabolic instability. Furthermore, its utility as a linker in PROTAC technology highlights its potential in the development of novel therapeutics that function through targeted protein degradation. The synthetic accessibility and unique structural features of this compound make it a key tool for medicinal chemists aiming to design next-generation therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Bicyclo[1.1.1]pentane (BCP): A Practical Guide to a Next-Generation Bioisostere
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the modern era of drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists. This paradigm emphasizes the move away from planar, aromatic structures towards three-dimensional molecular scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the most promising of these three-dimensional bioisosteres is bicyclo[1.1.1]pentane (BCP). BCP has emerged as a valuable non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2][3] Its rigid, rod-like structure effectively mimics the geometry of these common medicinal chemistry motifs while often imparting superior drug-like properties.
The replacement of a phenyl ring with a BCP moiety can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability.[4][5] These enhancements are attributed to the disruption of π-π stacking interactions, an increase in the fraction of sp³-hybridized carbons (Fsp³), and a reduction in lipophilicity.[4] The pioneering work by Stepan and colleagues at Pfizer, who replaced a fluorophenyl group in a γ-secretase inhibitor with a BCP scaffold, demonstrated these advantages, showing maintained potency with dramatically improved oral absorption. This seminal study has since spurred widespread interest and application of BCP in drug discovery programs.
This technical guide provides a comprehensive overview of BCP as a bioisostere, including a quantitative comparison of its physicochemical and ADME properties against traditional isosteres, detailed experimental protocols for the synthesis of BCP-containing molecules, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: BCP vs. Traditional Bioisosteres
The strategic replacement of a traditional bioisostere, such as a phenyl or tert-butyl group, with a BCP moiety can lead to substantial improvements in key drug-like properties. The following tables summarize quantitative data from several case studies, highlighting the impact of this bioisosteric replacement.
Table 1: Physicochemical Properties of BCP Analogs vs. Parent Compounds
| Compound Pair | Bioisosteric Replacement | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) |
| γ-Secretase Inhibitor | ||||
| BMS-708,163 (Parent) | p-Fluorophenyl | 550.9 | 3.8 | 6 (pH 6.5) |
| BCP Analog | BCP | 515.5 | 2.5 | 70 (pH 6.5) |
| Lp-PLA2 Inhibitor | ||||
| Darapladib (Parent) | Phenyl | 562.5 | 6.3 | 8 µM |
| BCP-Darapladib | BCP | 527.1 | 5.0 | 74 µM |
| Kinase Inhibitor | ||||
| Imatinib (Parent) | Phenyl | 493.6 | 4.5 | ~30 |
| BCP-Imatinib | BCP | 458.2 | 3.2 | >2500 |
Table 2: ADME & Potency Data of BCP Analogs vs. Parent Compounds
| Compound Pair | Passive Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (HLM t½, min) | In Vitro Potency (IC₅₀, nM) | In Vivo Efficacy |
| γ-Secretase Inhibitor | ||||
| BMS-708,163 (Parent) | 1.5 | 97 (human) | 0.3 (Aβ40) | - |
| BCP Analog | 10.0 | >120 (human) | 0.3 (Aβ40) | ~4-fold ↑ Cmax and AUC |
| Lp-PLA2 Inhibitor | ||||
| Darapladib (Parent) | 230 nm/s (AMP) | - | 0.25 | - |
| BCP-Darapladib | 705 nm/s (AMP) | - | 1.0 | - |
| Kinase Inhibitor | ||||
| Imatinib (Parent) | - | ~18 h (elimination half-life) | 25-100 (various cell lines) | - |
| BCP-Imatinib | - | Improved metabolic stability | Maintained potency | - |
Experimental Protocols
Synthesis of a BCP-Containing Drug Analog: γ-Secretase Inhibitor
This protocol details the synthesis of the BCP analog of the γ-secretase inhibitor BMS-708,163, as adapted from the work of Stepan et al.[5]
Scheme 1: Synthesis of the BCP analog of BMS-708,163
Step-by-step Protocol:
-
Synthesis of Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate:
-
To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir at room temperature overnight. Remove the solvent under reduced pressure to yield the dimethyl ester.
-
Selectively hydrolyze one ester group using one equivalent of lithium hydroxide in a mixture of THF and water to afford the mono-acid mono-ester.
-
To a solution of the mono-acid mono-ester in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C. Stir for 2 hours, then concentrate under reduced pressure. Dissolve the resulting acid chloride in THF and add to a solution of aqueous ammonia at 0 °C. Extract the product with ethyl acetate.
-
-
Formation of the BCP-Oxadiazole Intermediate:
-
Treat the amide from the previous step with a dehydrating agent such as trifluoroacetic anhydride to form the corresponding nitrile.
-
React the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in ethanol to form the N-hydroxyimidamide.
-
Cyclize the N-hydroxyimidamide with an appropriate acylating agent (e.g., acetic anhydride) to form the 1,2,4-oxadiazole ring.
-
-
Final Assembly of the BCP Analog of BMS-708,163:
-
The sulfonamide core can be synthesized separately according to literature procedures.
-
Couple the BCP-oxadiazole intermediate with the sulfonamide core using a suitable cross-coupling reaction, such as a Buchwald-Hartwig amination, to yield the final product.
-
Synthesis of a Key BCP Building Block: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol describes a common route to 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block for incorporating the BCP scaffold.[1]
Step-by-step Protocol:
-
Preparation of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid:
-
Start with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Dissolve the diacid in methanol and add thionyl chloride dropwise at room temperature.
-
Stir the reaction overnight and then concentrate under reduced pressure.
-
Purify the resulting mixture of di-ester and mono-ester by column chromatography to isolate the desired mono-ester.[1]
-
-
Curtius Rearrangement to the Protected Amine:
-
Dissolve the mono-ester from the previous step in tert-butanol.
-
Add triethylamine followed by diphenylphosphoryl azide (DPPA).
-
Heat the mixture to reflux for several hours. This will effect the Curtius rearrangement to form the tert-butoxycarbonyl (Boc)-protected amine.[1]
-
After cooling, work up the reaction by washing with aqueous sodium bicarbonate and brine, then purify by chromatography.
-
-
Hydrolysis and Deprotection:
-
Hydrolyze the methyl ester of the Boc-protected amino acid using lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylate.
-
Remove the Boc protecting group using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane to yield the final product, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, typically as a hydrochloride salt.
-
Mandatory Visualization
Signaling Pathway: γ-Secretase Processing of APP
The following diagram illustrates the cleavage of the Amyloid Precursor Protein (APP) by α-, β-, and γ-secretases, a key pathway in Alzheimer's disease pathology and the target of the BCP-containing inhibitor discussed in this guide.
Experimental Workflow: Bioisostere Evaluation
This diagram outlines a typical workflow for the evaluation of a BCP-containing compound as a bioisostere for a parent drug.
Conclusion
Bicyclo[1.1.1]pentane has firmly established itself as a valuable tool in the medicinal chemist's toolbox for overcoming common challenges in drug development. The replacement of planar aromatic rings and bulky aliphatic groups with the BCP scaffold offers a reliable strategy for improving aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, often while maintaining or even enhancing biological activity. The synthetic accessibility of BCP building blocks has significantly improved, enabling their broader application in drug discovery programs. This guide has provided a snapshot of the quantitative benefits of BCP incorporation, detailed synthetic protocols for its use, and visual representations of its application context. As the drive to create more three-dimensional and developable drug candidates continues, the strategic use of BCP is poised to play an increasingly important role in the future of medicine.
References
The Architects of Three-Dimensionality: A Technical Guide to Key Intermediates in the Synthesis of Functionalized Bicyclo[1.1.1]pentanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount bioisostere in modern medicinal chemistry, offering a rigid, three-dimensional replacement for traditional aromatic and alkyne linkers, as well as bulky tert-butyl groups.[1][2][3] This strategic substitution can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, including improved solubility, metabolic stability, and cell permeability.[3][4][5] This in-depth guide focuses on the pivotal intermediates that form the foundation for accessing a diverse array of functionalized BCPs, providing detailed synthetic protocols, quantitative data, and visual workflows to empower researchers in their quest for novel therapeutics.
[1.1.1]Propellane: The Strained Precursor to BCPs
The journey into functionalized BCPs almost invariably begins with [1.1.1]propellane, a highly strained molecule whose central carbon-carbon bond is susceptible to facile cleavage.[3][6] This reactivity is the cornerstone of most BCP syntheses, allowing for the introduction of a wide range of functionalities at the bridgehead positions.
Synthesis of [1.1.1]Propellane
A common and effective method for the gram-scale synthesis of [1.1.1]propellane involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an alkyllithium reagent, such as phenyllithium.[6][7]
Experimental Protocol: Synthesis of [1.1.1]Propellane [7]
-
A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (30 mmol, 8.905 g).
-
The flask is sealed with a rubber septum and purged with argon.
-
Anhydrous diethyl ether (35 mL) is added, and the mixture is cooled to -45 °C.
-
Phenyllithium (60 mmol, 2 equiv, 31.6 mL) is added dropwise over 30 minutes using a syringe pump.
-
The reaction is stirred for a specified time at low temperature and then quenched.
-
Work-up and purification yield a solution of [1.1.1]propellane, which is typically used directly in subsequent reactions due to its volatility and reactivity.[1]
Key Intermediates from [1.1.1]Propellane Ring-Opening
The strategic ring-opening of [1.1.1]propellane with various reagents generates a host of versatile BCP intermediates. The choice of reagent dictates the nature of the initial functionalization and the subsequent synthetic pathways available.
Radical-Mediated Functionalization: BCP Halides and Beyond
Atom-transfer radical addition (ATRA) to [1.1.1]propellane is a powerful and widely used method for generating 1-halo-3-substituted BCPs.[8] These iodo- and bromo-BCPs are valuable intermediates for a variety of cross-coupling reactions.[1] This transformation can be initiated by radical initiators like triethylborane or through photoredox catalysis, the latter offering milder reaction conditions and broader functional group tolerance.[4][8]
Experimental Workflow: Radical-Mediated Synthesis of Iodo-BCPs
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GtR [gtr.ukri.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safety and Handling of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS No: 180464-87-3), a novel building block utilized in pharmaceutical research and drug design. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Chemical Identification and Properties
| Property | Value | Source |
| CAS Number | 180464-87-3 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [2][3] |
| Molecular Weight | 156.18 g/mol | [2][3] |
| Appearance | Solid, powder, or liquid | [4] |
| Boiling Point | 212.3 ± 13.0 °C (Predicted) | [4][5] |
| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [3][4][5] |
| SMILES | O=C(OC)C1(C2)CC2(CO)C1 | |
| InChI Key | BYTLJVZXUYVJKN-UHFFFAOYSA-N |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[6] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[6] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[6] |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet and includes prevention, response, storage, and disposal measures.[6]
Experimental Protocols: Safe Handling Procedures
While specific experimental uses will vary, the following general protocols must be observed when handling this compound.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4][7]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[7]
Handling and Use
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in laboratory areas.[6]
-
Wash hands thoroughly after handling.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7] Never give anything by mouth to an unconscious person.[7]
-
If on Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6][7]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Keep away from incompatible materials. The designated storage class is 11 - Combustible Solids.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.[7]
Visual Workflow for Safe Chemical Handling
The following diagram outlines the standard workflow for safely managing laboratory chemicals like this compound.
Caption: General laboratory workflow for safe chemical handling.
This guide is intended as a summary of key safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. 180464-87-3 CAS MSDS (Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(hydroxymethyl)-, methyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [chemdict.com]
- 7. capotchem.cn [capotchem.cn]
Methodological & Application
Application Notes and Protocols: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a key building block in the burgeoning field of medicinal chemistry, primarily utilized as a precursor for introducing the bicyclo[1.1.1]pentane (BCP) motif into drug candidates. The BCP cage is a three-dimensional, rigid scaffold that has gained significant attention as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] Its unique structural and physicochemical properties offer a powerful strategy to overcome common challenges in drug development, a concept often referred to as "escaping flatland" in medicinal chemistry.[3][4]
The incorporation of the BCP moiety, facilitated by synthons like this compound, can lead to significant improvements in the pharmacological profile of drug candidates.[1] These enhancements include increased solubility, improved metabolic stability, and reduced non-specific binding, ultimately leading to better pharmacokinetic and pharmacodynamic properties.[5][6]
Advantages of Bicyclo[1.1.1]pentane in Drug Design
The substitution of traditional aromatic rings with the BCP scaffold can confer several advantages:
-
Improved Physicochemical Properties: BCP-containing compounds often exhibit higher aqueous solubility and better passive permeability compared to their planar aromatic counterparts.[3]
-
Enhanced Metabolic Stability: The saturated nature of the BCP core makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds.[5][7]
-
Reduced Non-Specific Binding: The three-dimensional structure and lower lipophilicity of BCPs can decrease non-specific binding to off-target proteins, potentially reducing toxicity.[5]
-
Novel Chemical Space: The rigid, non-planar geometry of the BCP scaffold allows for the exploration of new chemical space and the establishment of unique interactions with biological targets.[5]
Applications in Drug Discovery Programs
The utility of the BCP motif has been demonstrated in various drug discovery programs, where it has been instrumental in optimizing lead compounds.
Case Study 1: γ-Secretase Inhibitors
In the development of γ-secretase inhibitors for Alzheimer's disease, replacing a para-substituted fluorophenyl ring with a BCP moiety in the inhibitor BMS-708,163 led to a new compound with equipotent enzymatic inhibition.[3] Notably, the BCP-containing analogue exhibited significantly improved aqueous solubility and passive permeability, which translated to superior oral absorption in preclinical models.[3]
Case Study 2: Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors
For a series of IDO1 inhibitors, the substitution of a central phenyl ring with a BCP bioisostere effectively addressed the issue of amide hydrolysis, a major metabolic liability.[7] This modification resulted in a compound with excellent potency, selectivity, and a favorable pharmacokinetic profile.[7]
Quantitative Data Summary
The following tables summarize the comparative data for BCP-containing compounds versus their aryl analogues from the cited literature.
Table 1: Comparison of a γ-Secretase Inhibitor and its BCP Analogue [3]
| Compound | γ-Secretase IC50 (Aβ42, nM) | Aqueous Solubility (μg/mL) | Passive Permeability (10⁻⁶ cm/s) |
| Aryl Analogue (1) | 1.04 | < 0.1 | 0.8 |
| BCP Analogue (3) | 0.99 | 5 | 15 |
Table 2: Comparison of IDO1 Inhibitors [7]
| Compound | IDO1 HWB IC50 (nM) | Mouse Microsomal Stability (% remaining at 30 min) |
| Aryl Analogue (1) | 10 | 20 |
| BCP Analogue (2) | 15 | 95 |
Experimental Protocols
Synthesis of BCP-Containing Building Blocks
The following protocols describe the synthesis of key intermediates starting from this compound.
Protocol 1: Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile (5) [3]
-
Dissolve this compound (4) (1.26 mmol) in tetrahydrofuran (6.0 mL) at 0 °C.
-
Add lithium borohydride (2.0 M in tetrahydrofuran, 1.26 mmol) to the solution.
-
Stir the reaction mixture at 23 °C for 12 hours.
-
Cool the mixture to 0 °C and add methanol (12 mL) dropwise.
-
Stir the mixture at 23 °C for 2 hours.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography (0-100% ethyl acetate/heptane gradient) to yield the product as a colorless oil.
Protocol 2: Synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate [8]
-
To a solution of this compound (12.81 mmol) in dichloromethane (68.0 mL) at room temperature, add pyridinium chlorochromate (PCC) (19.21 mmol) in portions.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether (180 mL) and stir for an additional 20 minutes.
-
Filter the solid and concentrate the filtrate under reduced pressure to afford the product.
Protocol 3: Synthesis of Methyl 3-(diethoxyphosphoryl)bicyclo[1.1.1]pentane-1-carboxylate (29) [9]
-
Treat this compound (27) with bromine and triphenylphosphine in the presence of imidazole to form the corresponding bromide (28).
-
Convert the bromide (28) to the phosphonate ester (29) using a conventional Arbuzov reaction.
Visualizations
Logical Workflow for BCP-based Drug Design
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Bicyclo[1.1.1]pentanes (BCPs) as Phenyl Ring Bioisosteres in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) has emerged as a significant non-classical bioisostere for the para-substituted phenyl ring in medicinal chemistry.[1][2] Its unique three-dimensional, rigid scaffold offers a compelling alternative to the flat, aromatic phenyl group, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[3][4] The replacement of a phenyl ring with a BCP moiety can enhance solubility, increase metabolic stability, and reduce non-specific binding, thereby addressing common challenges in drug development.[3][5][6] These advantages stem from the BCP core's sp³-rich character, which disrupts planarity and reduces lipophilicity compared to its aromatic counterpart.[4] This document provides detailed application notes, quantitative data comparisons, and experimental protocols for the synthesis and evaluation of BCP-containing compounds.
Advantages of BCP as a Phenyl Ring Bioisostere
The substitution of a para-substituted phenyl ring with a 1,3-disubstituted BCP moiety can offer several key advantages in drug design:
-
Improved Solubility: The less lipophilic and more three-dimensional nature of the BCP scaffold often leads to a significant increase in the aqueous solubility of compounds.[7][8][9]
-
Enhanced Metabolic Stability: The saturated, strained ring system of BCP is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the electron-rich phenyl ring.[3][9][10]
-
Reduced Non-Specific Binding: The decrease in lipophilicity and planarity upon replacing a phenyl ring with a BCP can lower the propensity for non-specific binding to off-target proteins.[3][7]
-
Novel Chemical Space: The rigid, three-dimensional structure of BCP provides a fixed exit vector for substituents, allowing for the exploration of new chemical space and potentially leading to improved target engagement.[3]
While BCP offers numerous benefits, it is important to note that the biological activity of BCP-containing analogs can sometimes be lower than their phenyl-containing parents.[2] Therefore, a careful evaluation of the structure-activity relationship (SAR) is crucial for each target.
Data Presentation: Phenyl vs. BCP-Containing Compounds
The following tables summarize quantitative data from various studies, comparing the physicochemical and biological properties of parent compounds containing a phenyl ring with their corresponding BCP bioisosteres.
Table 1: Comparison of Physicochemical Properties
| Parent Compound/Target | Phenyl Analogue Property | BCP Analogue Property | Fold Change/Improvement | Reference |
| γ-Secretase Inhibitor (BMS-708,163) | clogP: 4.53 | clogP: 1.93 | Lower Lipophilicity | [11] |
| Thermodynamic Solubility (pH 7.4): Low | Thermodynamic Solubility (pH 7.4): 80-fold increase | 80x | [11] | |
| LpPLA₂ Inhibitor | clogP: 5.8 | clogP: 3.9 | Lower Lipophilicity | [12] |
| Aqueous Solubility: <1 µg/mL | Aqueous Solubility: 880 µg/mL | >880x | [13] | |
| Antimalarial Series | clogP: 4.2 | clogP: 2.8 | Lower Lipophilicity | [14] |
| Axitinib | Kinetic Solubility: Low | Kinetic Solubility: Significantly Increased | Increased | [8][11] |
| Atorvastatin Analogue | clogP: High | clogP: Lower | Lower Lipophilicity | [11] |
| Various Drug Candidates | CHI(IAM) (Non-specific binding): Higher | CHI(IAM) (Non-specific binding): Lower | Reduced NSB | [7] |
Table 2: Comparison of Biological Activity and Metabolic Stability
| Parent Compound/Target | Phenyl Analogue IC₅₀/Activity | BCP Analogue IC₅₀/Activity | Metabolic Stability (Phenyl) | Metabolic Stability (BCP) | Reference |
| γ-Secretase Inhibitor (BMS-708,163) | Potent | Equipotent | - | Improved | [9] |
| LpPLA₂ Inhibitor | Potent | Well-tolerated, slightly less potent | - | - | [12] |
| Antimalarial Series | Potent | Equipotent | Lower | Significantly Improved | [14][15] |
| Axitinib | Highly Potent | 250-fold less active | - | - | [11] |
| IDO1 Inhibitors | - | - | 3-fold lower half-time | Improved half-time | [13] |
Experimental Protocols
Protocol 1: General Synthesis of 1,3-Disubstituted BCPs via [1.1.1]Propellane
The most common precursor for the synthesis of functionalized BCPs is [1.1.1]propellane.[1][16] The high strain energy of its central bond allows for radical or anionic addition reactions to generate bridgehead-functionalized BCPs.
Materials:
-
[1.1.1]Propellane solution
-
Organic halide (R-X) or other radical precursor
-
Radical initiator (e.g., triethylborane, photoredox catalyst) or organometallic reagent (e.g., Grignard reagent)[16][17]
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert atmosphere setup (e.g., Schlenk line, glovebox)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the organic halide or other precursor in the anhydrous solvent in a flame-dried flask.
-
Initiation:
-
Addition of [1.1.1]Propellane: Slowly add a solution of [1.1.1]propellane to the reaction mixture. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride for organometallic reactions). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted BCP.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is used to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[18][19][20][21]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)[19]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, followed by dilution in acetonitrile).[20]
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl₂, and liver microsomes. Keep on ice.[20]
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation medium to each well.
-
Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1-2 µM).[19][20]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add phosphate buffer instead.[20]
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a cold quenching solution (acetonitrile with internal standard).[22]
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Visualizations
Caption: Workflow for BCP bioisosteric replacement in drug discovery.
Caption: Experimental workflow for the microsomal stability assay.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for the Derivatization of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as valuable bioisosteres in modern drug discovery, offering a three-dimensional alternative to traditional aromatic rings and tert-butyl groups. The unique rigid, linear geometry of 1,3-disubstituted BCPs allows them to mimic the exit vectors of para-substituted phenyl rings while often improving physicochemical properties such as aqueous solubility and metabolic stability. Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a key building block that provides a versatile handle for a variety of chemical transformations, enabling the exploration of novel chemical space and the synthesis of innovative drug candidates.
This document provides detailed application notes and experimental protocols for the derivatization of the primary hydroxyl group of this compound. The following protocols cover key transformations including oxidation, substitution to halides, etherification, esterification, and conversion to sulfonates, phosphonates, and amines.
Derivatization Protocols
Oxidation to Aldehyde
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, a versatile intermediate for further functionalization such as reductive amination or Wittig reactions. Two common and effective methods are provided below.
This method offers a reliable and high-yielding route to the aldehyde.
Protocol:
-
To a solution of this compound (2.0 g, 12.81 mmol, 1.0 equiv) in dichloromethane (DCM, 68.0 mL) at room temperature, add pyridinium chlorochromate (PCC) (4.1 g, 19.21 mmol, 1.5 equiv) in portions.
-
Stir the mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (180 mL) and stir for an additional 20 minutes.
-
Filter the mixture through a pad of celite to remove the solid chromium byproducts.
-
Concentrate the filtrate under reduced pressure to afford Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate.[1][2]
The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes.
Protocol:
-
Dissolve this compound in dichloromethane (DCM).
-
Add Dess-Martin Periodinane (DMP) (1.0 - 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired aldehyde.
Substitution of the Hydroxyl Group
The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
Protocol:
-
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add triphenylphosphine (PPh₃) (1.2 equivalents) and imidazole (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add bromine (Br₂) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Etherification
The formation of an ether linkage can be achieved through the Williamson ether synthesis.
Protocol:
-
To a solution of this compound in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Esterification
Esterification of the primary alcohol can be accomplished using various standard methods. The Mitsunobu reaction is a mild and effective option.
Protocol:
-
Dissolve this compound, a carboxylic acid (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the desired ester.
Conversion to Sulfonates
Sulfonates, such as tosylates and mesylates, are excellent leaving groups for nucleophilic substitution reactions.
Protocol:
-
Dissolve this compound in pyridine or dichloromethane (DCM) with a base such as triethylamine (Et₃N).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with 1M HCl (to remove pyridine/Et₃N), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.
Arbuzov Reaction for Phosphonate Synthesis
Following conversion of the hydroxyl group to a bromide, a phosphonate can be synthesized via the Michaelis-Arbuzov reaction.
Protocol:
-
Heat a mixture of Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate and triethyl phosphite (1.5-2.0 equivalents) at 120-150 °C for several hours.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
The resulting crude phosphonate can be purified by column chromatography if necessary.
Synthesis of the Aminomethyl Derivative
The hydroxyl group can be converted to an amino group, providing a key linkage point for further derivatization.
Protocol (via Mesylation and Azide Displacement):
-
Mesylation: Follow the tosylation protocol (5.1), substituting p-toluenesulfonyl chloride with methanesulfonyl chloride (MsCl).
-
Azide Displacement:
-
Dissolve the crude mesylate in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN₃) (1.5-2.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the mesylate is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the azide intermediate.
-
-
Reduction to Amine:
-
Dissolve the azide intermediate in a solvent such as methanol or THF.
-
Add a reducing agent, such as triphenylphosphine (Staudinger reaction) followed by water, or perform a hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Upon completion of the reduction, work up the reaction accordingly to isolate the desired primary amine, Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate.
-
Quantitative Data Summary
| Derivative Product | Derivatization Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate | Oxidation (PCC) | PCC | DCM | 2 | 96 | [1][2] |
| Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate | Oxidation (DMP) | Dess-Martin Periodinane | DCM | 1-3 | High | - |
| Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | Bromination | PPh₃, Imidazole, Br₂ | DCM/THF | - | 60 | - |
| Methyl 3-(methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | Williamson Ether Synthesis | NaH, CH₃I | THF/DMF | - | - | - |
| Methyl 3-(acetoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | Mitsunobu Reaction | PPh₃, DEAD/DIAD, Acetic Acid | THF | 12-24 | - | - |
| Methyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate | Tosylation | TsCl, Pyridine/Et₃N | Pyridine/DCM | - | - | - |
| Diethyl (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)methylphosphonate | Arbuzov Reaction | P(OEt)₃ | Neat | - | 50 | - |
| Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate | Multi-step Synthesis | MsCl, NaN₃, Reducing Agent | Various | - | - | - |
Note: Yields and reaction times can vary depending on the specific reaction conditions and scale.
Diagrams of Experimental Workflows
Caption: Oxidation of the primary alcohol to an aldehyde.
Caption: Conversion of the alcohol to a bromide and subsequent phosphonate formation.
Caption: Key derivatization pathways to ethers, esters, and amines.
References
Application Notes and Protocols: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation of a productive ternary complex but also its physicochemical properties, including solubility and cell permeability.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a rigid linker that has garnered significant attention in PROTAC design. The bicyclo[1.1.1]pentane (BCP) scaffold serves as a bioisostere for aromatic rings and can confer superior pharmacokinetic properties, such as improved solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this compound as a PROTAC linker, including its synthesis, incorporation into PROTACs, and methods for evaluating the resulting degraders.
Signaling Pathway and Experimental Logic
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Physicochemical Properties and Advantages of BCP Linkers
The bicyclo[1.1.1]pentane (BCP) core in this linker offers several advantages over traditional aliphatic or polyethylene glycol (PEG) linkers:
-
Rigidity: The rigid BCP scaffold can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially increasing degradation efficiency.
-
Improved Physicochemical Properties: BCP linkers can enhance solubility and metabolic stability compared to more lipophilic linkers.
-
Vectorial Properties: The linear and rigid nature of the BCP linker provides a well-defined exit vector from the ligand, allowing for more precise control over the orientation of the E3 ligase relative to the target protein.
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Liquid or solid |
| Boiling Point | 212.3 ± 13.0 °C at 760 mmHg |
| Density | 1.352 ± 0.06 g/cm³ |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. The synthesis involves the selective reduction of one of the carboxylic acid groups.
Protocol 1: Synthesis of the Linker
-
Protection of one carboxylic acid (optional but recommended for selectivity): This step can be achieved through various standard protection group strategies.
-
Reduction of the unprotected carboxylic acid:
-
To a solution of the mono-protected bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in an anhydrous solvent (e.g., THF) at 0 °C, add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
-
Esterification of the remaining carboxylic acid:
-
Dissolve the purified alcohol in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Incorporation of the Linker into a PROTAC
The synthesized linker can be incorporated into a PROTAC molecule through standard coupling reactions. The hydroxyl group can be converted to a more reactive group (e.g., a halide or tosylate) for coupling with an amine-containing ligand, or the ester can be hydrolyzed to a carboxylic acid for coupling with an amine-containing ligand via amide bond formation.
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol assumes the ester group of the linker has been hydrolyzed to a carboxylic acid.
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the linker-warhead conjugate (1 equivalent) in an anhydrous solvent such as DMF.
-
Add a coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling with the E3 Ligase Ligand:
-
Add the E3 ligase ligand containing a free amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Biological Evaluation of BCP-Linker Containing PROTACs
Determination of Degradation Potency (DC₅₀ and Dₘₐₓ)
The potency of a PROTAC is determined by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ). These parameters are typically determined by Western blotting.
Protocol 3: Western Blot for DC₅₀ and Dₘₐₓ Determination
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
Treat the cells and incubate for a desired period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| Bicyclo[1.1.1]pentane | 10 - 100 | ≥ 75 |
Table 2: Representative Degradation Data for a PROTAC Incorporating a Bicyclo[1.1.1]pentane Linker.
Revolutionizing Drug Design: Bicyclo[1.1.1]pentane Motifs Enhance Aqueous Solubility and Metabolic Stability
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for pharmaceutical development, the incorporation of bicyclo[1.1.1]pentane (BCP) motifs is proving to be a highly effective strategy for overcoming two of the most common hurdles in drug design: poor aqueous solubility and metabolic instability. These innovative application notes and protocols detail the transformative impact of BCP integration, offering researchers and drug development professionals a comprehensive guide to leveraging this powerful tool.
The replacement of traditional aromatic rings, such as phenyl groups, with the three-dimensional, rigid BCP scaffold has demonstrated remarkable improvements in the physicochemical properties of drug candidates. This bioisosteric substitution not only preserves or enhances biological activity but also addresses key liabilities that often lead to late-stage compound attrition. By "escaping from flatland," medicinal chemists can now design molecules with superior drug-like properties.[1][2][3]
Key benefits of incorporating BCP motifs include a significant increase in aqueous solubility, which is crucial for oral bioavailability and formulation development.[1][4] Furthermore, the saturated nature of the BCP core enhances metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[5][6]
These application notes provide a detailed overview of the BCP strategy, quantitative data from compelling case studies, and step-by-step experimental protocols for synthesis and evaluation, empowering researchers to apply this innovative approach in their own drug discovery programs.
Data Presentation: Quantitative Impact of BCP Incorporation
The integration of BCP motifs as bioisosteres for aromatic rings has shown substantial quantitative improvements in aqueous solubility and metabolic stability across various compound classes. The following tables summarize key data from published studies, highlighting the transformative effects of this strategy.
Table 1: Enhancement of Aqueous Solubility
| Parent Compound/Motif | BCP-Containing Analogue | Fold Increase in Solubility | Reference Compound Class |
| γ-Secretase Inhibitor (BMS-708,163) | BCP Analogue | 360-fold | γ-Secretase Inhibitor |
| LpPLA2 Inhibitor (Compound 1) | BCP Analogue (Compound 5) | 9-fold (8 µM to 74 µM) | LpPLA2 Inhibitor |
| Phenyl Analogue | BCP Analogue | >880-fold (<1 µg/mL to >880 µg/mL) | General |
| Model Amide (Compound 13) | Difluoro-BCP Analogue | ~1.5-fold (266 µM to 395 µM) | Model Amides |
Data compiled from multiple sources demonstrating the significant increase in aqueous solubility upon replacing a phenyl ring with a BCP motif.[1][4]
Table 2: Improvement in Metabolic Stability
| Parent Compound/Motif | BCP-Containing Analogue | Improvement in Metabolic Stability | Reference Compound Class |
| γ-Secretase Inhibitor (BMS-708,163) | BCP Analogue | >4-fold decrease in clearance | γ-Secretase Inhibitor |
| Model Amide (Compound 13) | BCP Analogue | ~5.8-fold decrease in intrinsic clearance (CLint = 139 to 24 µL/min/mg) | Model Amides |
Data illustrating the enhanced metabolic stability of BCP-containing analogues compared to their phenyl counterparts, as measured by in vitro clearance rates.[1][6]
Experimental Protocols
Detailed methodologies for the synthesis of BCP-containing compounds and the assessment of their aqueous solubility and metabolic stability are provided below.
Protocol 1: Synthesis of a 1,3-Disubstituted Bicyclo[1.1.1]pentane Analogue
This protocol provides a representative method for the synthesis of a 1,3-disubstituted BCP derivative via the reaction of [1.1.1]propellane with an organohalide and a nucleophile, a common strategy in BCP chemistry.
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)
-
Alkyl or aryl iodide
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Transition metal catalyst (e.g., Cu(I) or Fe(II) salt) and ligand if necessary
-
Radical initiator (e.g., triethylborane or via photoredox catalysis)
-
Anhydrous, degassed reaction solvent (e.g., THF, dioxane, or acetonitrile)
-
Standard laboratory glassware for air-sensitive reactions
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and heating plate
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
Set up a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere.
-
Dissolve the alkyl or aryl iodide and the nucleophile in the anhydrous, degassed solvent.
-
Add the transition metal catalyst and ligand to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the [1.1.1]propellane solution to the reaction mixture via syringe.
-
Initiate the reaction by adding the radical initiator. If using a photoredox catalyst, begin irradiation with a suitable light source (e.g., blue LEDs).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-disubstituted BCP analogue.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS).
Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput assay rapidly determines the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound and reference compounds
-
Dimethyl sulfoxide (DMSO)
-
Aqueous phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM in the final assay plate).
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells of the PBS plate, resulting in a final DMSO concentration of 1-2%.
-
Include wells with DMSO and PBS only as a negative control.
-
Seal the plate and incubate at room temperature (or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the negative control.
Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)
This in vitro assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[7][8]
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO, ensuring final concentration is low).
-
Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Add the diluted HLMs to the wells of the 96-well incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control wells (to which buffer is added instead).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Once all time points are collected, centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Visualizations
The following diagrams illustrate the strategic incorporation of BCP motifs and the experimental workflow for assessing their impact.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. pnas.org [pnas.org]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes and Protocols: Escaping Molecular Flatness with Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative to Escape Molecular Flatness
In medicinal chemistry, the over-reliance on flat, aromatic structures in drug candidates often leads to suboptimal physicochemical and pharmacokinetic properties. This phenomenon, termed "molecular flatness," can result in poor solubility, high metabolic susceptibility, and off-target effects due to non-specific binding. The concept of "escaping from flatland" advocates for the incorporation of three-dimensional (3D) scaffolds to mitigate these issues.[1] Bicyclo[1.1.1]pentane (BCP) has emerged as a leading non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, offering a rigid 3D structure that can significantly enhance the drug-like properties of a molecule.[1][2][3] The strategic replacement of a planar moiety with a BCP scaffold can lead to improved solubility, enhanced metabolic stability, and better membrane permeability, while maintaining or even improving biological activity.[4][5][6]
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a key building block in this endeavor. Its bifunctional nature, featuring a hydroxyl group and a methyl ester, allows for versatile derivatization and incorporation into a wide range of molecular architectures, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[7][8]
Advantages of BCP Incorporation
The substitution of a planar aromatic ring with a BCP moiety has been shown to confer several advantages:
-
Improved Solubility: The 3D nature of the BCP cage disrupts the crystal lattice packing that is common with flat aromatic compounds, leading to a significant increase in aqueous solubility.[9][10]
-
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[4][6]
-
Increased Permeability: By reducing planarity and improving lipophilicity in a controlled manner, BCPs can enhance passive membrane permeability.[5]
-
Novel Chemical Space: The unique vectoral orientation of substituents on the BCP core allows for the exploration of novel chemical space and the generation of new intellectual property.[1]
Quantitative Improvements with BCP Analogues
The following table summarizes the observed improvements in physicochemical and pharmacokinetic properties upon replacing a planar moiety with a BCP scaffold in various drug candidates.
| Parent Compound | BCP Analogue | Property | Improvement | Reference |
| Avagacestat | BCP Analogue of Avagacestat | Aqueous Solubility | >10-fold increase | [5] |
| Avagacestat | BCP Analogue of Avagacestat | Passive Permeability | 2-fold increase | [5] |
| Darapladib | BCP Analogue of Darapladib | Aqueous Solubility | Significantly improved | [5] |
| Darapladib | BCP Analogue of Darapladib | Permeability | Improved | [5] |
| Axitinib | BCP Isostere of Axitinib | Aqueous Solubility | Increased | [10] |
| Sonidegib | BCP Isostere of Sonidegib | Aqueous Solubility | Increased | [10] |
| Tolvaptan | BCP Isostere of Tolvaptan | Aqueous Solubility | Increased | [10] |
Experimental Protocols
Protocol 1: Oxidation of this compound to Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde, a key intermediate for further functionalization.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).[11]
-
To the stirred solution at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq) in portions.[11]
-
Stir the reaction mixture at room temperature for 2 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.[11]
-
Stir the resulting suspension for 20 minutes.[11]
-
Filter the mixture through a pad of silica gel or Celite to remove the solid chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to afford Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate.[11]
Protocol 2: General Strategy for Incorporating a BCP Moiety as a Phenyl Ring Bioisostere
This protocol outlines a generalized workflow for replacing a para-substituted phenyl ring in a lead compound with a 1,3-disubstituted BCP moiety.
1. Retrosynthetic Analysis and Strategy:
-
Identify a para-substituted phenyl ring in the lead compound that serves primarily as a rigid spacer.
-
Retrosynthetically disconnect the lead compound at the bonds connecting the phenyl ring to the rest of the molecule.
-
Design a synthetic route that utilizes a functionalized BCP building block, such as this compound or a related derivative.
2. Synthesis of the BCP Core (if not commercially available):
-
The synthesis of the BCP framework is typically achieved through the reaction of [1.1.1]propellane with suitable radical or nucleophilic precursors.[2]
-
For example, the reaction of [1.1.1]propellane with an appropriate functionalized iodide in the presence of a radical initiator can generate a 1,3-disubstituted BCP.
3. Functionalization and Coupling:
-
Utilize a pre-functionalized BCP building block like this compound. The hydroxyl and ester groups can be further manipulated or used in coupling reactions.
-
For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution or oxidized to an aldehyde for reductive amination. The ester can be hydrolyzed to a carboxylic acid for amide bond formation.
-
Couple the functionalized BCP building block to the rest of the molecular scaffold using standard organic chemistry transformations (e.g., amide coupling, Suzuki coupling, etc.).
4. Purification and Characterization:
-
Purify the final BCP-containing analogue using standard techniques such as column chromatography, recrystallization, or preparative HPLC.
-
Characterize the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and HPLC.
5. In Vitro and In Vivo Evaluation:
-
Assess the biological activity of the BCP analogue in relevant assays and compare it to the parent compound.
-
Evaluate the physicochemical properties (solubility, logP) and pharmacokinetic profile (metabolic stability, cell permeability, oral bioavailability) of the BCP analogue and compare them to the parent compound.
Visualizations
Caption: Workflow for escaping molecular flatness using BCP bioisosteres.
Caption: Simplified γ-secretase signaling pathway.
References
- 1. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Functionalization of [1.1.1]Propellane to Access Bicyclo[1.1.1]pentane (BCP) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as three-dimensional, non-aromatic bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] The incorporation of BCP scaffolds into drug candidates has been shown to improve key pharmacokinetic properties such as aqueous solubility, metabolic stability, and membrane permeability.[3] The primary synthetic precursor to these valuable BCP derivatives is the highly strained and reactive molecule, [1.1.1]propellane.[1] This document provides detailed application notes and experimental protocols for the functionalization of [1.1.1]propellane, focusing on key methodologies that offer broad substrate scope and high efficiency.
Synthesis of [1.1.1]Propellane
The in situ generation or synthesis of [1.1.1]propellane is the first critical step for accessing BCP derivatives. A common and improved laboratory-scale synthesis starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[4]
General Workflow for [1.1.1]Propellane Synthesis
Caption: Workflow for the synthesis of [1.1.1]propellane.
Experimental Protocol: Synthesis of [1.1.1]Propellane
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether to the cooled solution via the dropping funnel over 15-20 minutes with vigorous stirring.
-
After the addition is complete, maintain the reaction mixture at -78 °C for an additional 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0 °C in an ice-water bath, stirring for an additional hour.
-
The resulting solution contains [1.1.1]propellane and can be used directly for subsequent functionalization reactions. The concentration can be determined by reacting an aliquot with a known amount of thiophenol and analyzing the product yield by ¹H NMR.
Functionalization of [1.1.1]Propellane via Radical Addition
Radical addition to the central C-C bond of [1.1.1]propellane is one of the most common and versatile methods for accessing 1,3-disubstituted BCPs.[1] This approach benefits from mild reaction conditions and a broad tolerance of functional groups.
General Workflow for Radical Addition
Caption: General workflow for the radical functionalization of [1.1.1]propellane.
Photocatalytic Atom Transfer Radical Addition (ATRA)
Visible-light photocatalysis provides a mild and efficient method for generating radicals from a variety of precursors for subsequent addition to [1.1.1]propellane.
Experimental Protocol: Photocatalytic Synthesis of a 1,3-Disubstituted BCP
Materials:
-
[1.1.1]Propellane solution in diethyl ether/cyclohexane (0.2 M)
-
Alkyl iodide (1.5 equiv)
-
Alkene (e.g., Acrylamide, 1.5 equiv)
-
Photocatalyst (e.g., 4CzIPN, 2.5 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk tube
-
Blue LEDs (467 nm)
Procedure: [5]
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.15 mmol), alkyl iodide (0.15 mmol), and 4CzIPN (0.0025 mmol).
-
Add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol).
-
Dilute the reaction mixture with an additional 0.50 mL of CH₂Cl₂.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 12 hours.
-
After the reaction is complete, concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP derivative.
Table 1: Substrate Scope for Photocatalytic ATRA of [1.1.1]Propellane [5]
| Entry | Alkyl Iodide | Alkene | Product | Yield (%) |
| 1 | n-Butyl iodide | N,N-Dimethylacrylamide | 1-(n-Butyl)-3-(2-(dimethylcarbamoyl)ethyl)bicyclo[1.1.1]pentane | 89 |
| 2 | Isopropyl iodide | N,N-Dimethylacrylamide | 1-Isopropyl-3-(2-(dimethylcarbamoyl)ethyl)bicyclo[1.1.1]pentane | 85 |
| 3 | Cyclohexyl iodide | N-Phenylacrylamide | 1-Cyclohexyl-3-(2-(phenylcarbamoyl)ethyl)bicyclo[1.1.1]pentane | 78 |
| 4 | t-Butyl iodide | Methyl acrylate | Methyl 3-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)propanoate | 92 |
Multicomponent Carboamination
This method allows for the simultaneous formation of C-C and C-N bonds on the BCP scaffold in a one-pot reaction.[6]
Experimental Protocol: Radical Multicomponent Carboamination
Materials:
-
[1.1.1]Propellane solution in pentane
-
Hydrazyl reagent (e.g., methyl carbazate, 1.0 equiv)
-
Di-tert-butyl azodicarboxylate (1.2 equiv)
-
Iron(II) phthalocyanine (5 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 2.0 equiv)
-
Acetonitrile (MeCN)
Procedure: [6]
-
To a solution of the hydrazyl reagent (0.2 mmol) and di-tert-butyl azodicarboxylate (0.24 mmol) in MeCN (2.0 mL) at 0 °C, add iron(II) phthalocyanine (0.01 mmol).
-
Add the [1.1.1]propellane solution (0.4 mmol) to the mixture.
-
Add TBHP (0.4 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 12 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Table 2: Examples of Multicomponent Carboamination Products [6]
| Entry | Hydrazyl Reagent | Product | Yield (%) |
| 1 | Methyl carbazate | Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | 75 |
| 2 | Phenylhydrazine | Di-tert-butyl 1-(3-phenylbicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | 68 |
| 3 | 1-Methylhydrazine | Di-tert-butyl 1-(3-methylbicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | 71 |
Functionalization via Transition-Metal Catalysis
Transition-metal catalysis offers alternative pathways for the functionalization of [1.1.1]propellane, enabling cross-coupling reactions to form C-C and C-heteroatom bonds.
General Workflow for Transition-Metal Catalyzed Functionalization
Caption: Generalized workflow for transition-metal catalyzed functionalization of [1.1.1]propellane.
Nickel-Catalyzed Decarboxylative Cross-Coupling
This method utilizes BCP redox-active esters for Ni-catalyzed cross-coupling with (hetero)aryl bromides, avoiding the need for preformed organometallic reagents.[7]
Experimental Protocol: Ni-Catalyzed Decarboxylative Arylation
Materials:
-
BCP redox-active ester (1.0 equiv)
-
(Hetero)aryl bromide (1.5 equiv)
-
NiBr₂·glyme (10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 20 mol%)
-
Organic photocatalyst (e.g., 4CzIPN, 5 mol%)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Dimethylformamide (DMF)
Procedure: [7]
-
In a glovebox, add the BCP redox-active ester (0.1 mmol), (hetero)aryl bromide (0.15 mmol), NiBr₂·glyme (0.01 mmol), dtbbpy (0.02 mmol), and photocatalyst (0.005 mmol) to a vial.
-
Add DMF (1.0 mL) and DIPEA (0.2 mmol).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography.
Table 3: Scope of Ni-Catalyzed Decarboxylative Arylation [7]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 1-(4-Cyanophenyl)bicyclo[1.1.1]pentane | 85 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-(bicyclo[1.1.1]pentan-1-yl)benzoate | 78 |
| 3 | 2-Bromopyridine | 2-(Bicyclo[1.1.1]pentan-1-yl)pyridine | 65 |
| 4 | 4-Bromoacetophenone | 1-(4-Acetylphenyl)bicyclo[1.1.1]pentane | 82 |
Conclusion
The functionalization of [1.1.1]propellane provides a powerful and versatile platform for the synthesis of a wide array of BCP derivatives. The methodologies outlined in these application notes, including radical additions and transition-metal catalyzed cross-couplings, offer researchers in drug discovery and materials science robust tools for accessing these valuable three-dimensional scaffolds. The provided protocols and data serve as a practical guide for the implementation of these synthetic strategies. Further exploration of the reactivity of [1.1.1]propellane is expected to continue to expand the chemical space accessible from this unique building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
Application of Bicyclo[1.1.1]pentanes (BCPs) in the Synthesis of Glutamate Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as valuable scaffolds in medicinal chemistry, primarily serving as bioisosteres for para-substituted phenyl rings. Their rigid, three-dimensional structure offers a unique geometric profile that can lead to improved physicochemical and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols on the use of BCPs in the synthesis of ligands targeting glutamate receptors, a critical family of neurotransmitter receptors involved in numerous physiological and pathological processes in the central nervous system.
The unique geometry of the BCP cage has been exploited to design novel glutamate receptor ligands with distinct pharmacological profiles. Notably, the substitution of a phenyl ring with a BCP moiety in glutamate receptor antagonists has led to compounds with potent and selective activity. This report will focus on the synthesis and biological evaluation of key BCP-containing glutamate receptor ligands, providing researchers with the necessary information to explore this chemical space.
Data Presentation: Biological Activity of BCP-Containing Glutamate Receptor Ligands
The following table summarizes the quantitative data for representative BCP-containing ligands at various glutamate receptor subtypes. This allows for a clear comparison of their potency and selectivity.
| Compound | Target Receptor | Assay Type | Activity (IC₅₀ or Kᵢ) | Reference |
| (2S)-2-(3'-carboxybicyclo[1.1.1]pentyl)glycine (S-CBPG) | mGluR1a | [³H]quisqualate binding | 7.8 µM (Kᵢ) | Pellicciari et al., J. Med. Chem., 1996 |
| mGluR2 | [³H]LY341495 binding | > 100 µM (Kᵢ) | Pellicciari et al., J. Med. Chem., 1996 | |
| mGluR4a | [³H]LY341495 binding | > 100 µM (Kᵢ) | Pellicciari et al., J. Med. Chem., 1996 | |
| mGluR5a | [³H]quisqualate binding | 65 µM (Kᵢ) | Pellicciari et al., J. Med. Chem., 1996 | |
| (2R)-3-(3'-phosphonomethylbicyclo[1.1.1]pentyl)glycine | NMDA | [³H]CGP 39653 binding | 0.23 µM (IC₅₀) | Filosa et al., Bioorg. Med. Chem., 2009[1] |
| mGluR1a | PI hydrolysis | > 100 µM (IC₅₀) | Filosa et al., Bioorg. Med. Chem., 2009[1] | |
| mGluR2 | Forskolin potentiation | > 10 µM (EC₅₀) | Filosa et al., Bioorg. Med. Chem., 2009[1] | |
| mGluR4 | Forskolin potentiation | > 10 µM (EC₅₀) | Filosa et al., Bioorg. Med. Chem., 2009[1] | |
| mGluR5a | PI hydrolysis | > 100 µM (IC₅₀) | Filosa et al., Bioorg. Med. Chem., 2009[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key BCP-containing glutamate receptor ligands.
Protocol 1: Synthesis of (2S)-2-(3'-carboxybicyclo[1.1.1]pentyl)glycine (S-CBPG)
This protocol is adapted from Pellicciari et al., J. Med. Chem., 1996.
Workflow Diagram:
Caption: Synthetic workflow for S-CBPG.
Step 1: Monohydrolysis of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
-
To a solution of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (1.0 g, 5.4 mmol) in methanol (20 mL) at 0 °C, add a solution of sodium hydroxide (0.216 g, 5.4 mmol) in water (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water (10 mL) and wash with diethyl ether (2 x 10 mL).
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid.
Step 2: Strecker Synthesis
-
To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (0.5 g, 2.9 mmol) in methanol (15 mL), add (R)-(-)-2-phenylglycinol (0.4 g, 2.9 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of potassium cyanide (0.21 g, 3.2 mmol) in water (3 mL) and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aminonitrile.
Step 3: Hydrolysis
-
Reflux the crude aminonitrile in 6N HCl (20 mL) for 12 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether (2 x 15 mL).
-
Concentrate the aqueous layer under reduced pressure.
-
Dissolve the residue in water and apply to a Dowex 50W-X8 (H⁺ form) ion-exchange column.
-
Wash the column with water and then elute the product with 1N ammonium hydroxide.
-
Concentrate the product-containing fractions to dryness to yield (2S)-2-(3'-carboxybicyclo[1.1.1]pentyl)glycine.
Protocol 2: Synthesis of (2R)-3-(3'-phosphonomethylbicyclo[1.1.1]pentyl)glycine
This protocol is adapted from Filosa et al., Bioorg. Med. Chem., 2009.[1]
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most established route involves a two-stage process. First, the synthesis of the precursor, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, is typically achieved from [1.1.1]propellane. Second, the free carboxylic acid on this precursor is selectively reduced to the hydroxymethyl group.
Q2: Why are bicyclo[1.1.1]pentanes (BCPs) like this molecule important in drug discovery?
A2: Bicyclo[1.1.1]pentanes are increasingly used as bioisosteres for para-substituted benzene rings, alkynes, or tert-butyl groups.[1][2] They can improve key pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability, while potentially moving a compound out of patented chemical space.[3]
Q3: What are the primary challenges in this synthesis?
A3: The main challenges include the handling of the highly reactive and strained intermediate, [1.1.1]propellane, achieving high yield and purity in the initial photochemical reaction, and ensuring the selective reduction of the carboxylic acid without affecting the methyl ester in the final step.
Q4: Can I purchase the precursor, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, directly?
A4: Yes, this compound (CAS No. 83249-10-9) is commercially available from various chemical suppliers, which can be a time-saving alternative to synthesizing it from [1.1.1]propellane.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Stage 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Q: The yield of my photochemical reaction between [1.1.1]propellane and the acrylate is consistently low. What should I check?
A: Low yields in this step are common and can often be attributed to the following:
-
[1.1.1]Propellane Quality: This intermediate is highly strained and can oligomerize or react with impurities.[5] Ensure it is freshly prepared or properly stored.
-
Reaction Temperature: Photochemical additions to propellane are often performed at low temperatures (e.g., 0°C in an ice bath) to minimize side reactions.[4]
-
Light Source: The efficiency of the photoreaction depends on the wavelength and intensity of the UV lamp. Ensure your lamp is functioning correctly and is appropriate for the reaction.
-
Concentration: Running the reaction at a suitable dilution is critical. High concentrations can favor polymerization of the propellane.
Q: My haloform reaction to produce the diacid from the diketone intermediate is not going to completion. How can I improve this?
A: The haloform reaction requires careful control of conditions. Consider these points:
-
Temperature Control: The initial addition of the diketone to the cooled hypobromite solution should be done slowly to keep the temperature below 3-5°C to avoid side reactions.[6]
-
Stoichiometry: Ensure a sufficient excess of the hypobromite reagent is used to drive the reaction to completion. A large excess of sodium hydroxide and bromine is typically employed.[3]
-
Reaction Time: After the initial addition, the reaction may require prolonged stirring, often overnight at room temperature, to ensure complete conversion.[6]
-
Work-up Procedure: Acidification to a low pH (pH=1) is crucial to fully protonate the dicarboxylate product before extraction.[4] Use a suitable organic solvent like ethyl acetate or DCM for efficient extraction.
Stage 2: Selective Reduction to this compound
Q: I am observing reduction of both the carboxylic acid and the methyl ester. How can I improve selectivity for the carboxylic acid?
A: This is a classic chemoselectivity problem. To favor the reduction of the carboxylic acid over the ester, consider the following:
-
Choice of Reducing Agent: Borane complexes are typically excellent for selectively reducing carboxylic acids in the presence of esters. Borane tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂) are preferred choices. Avoid powerful, less selective reagents like LiAlH₄ unless you are willing to carefully control stoichiometry and temperature.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the borane reagent. A large excess increases the risk of over-reduction.
-
Temperature: Perform the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature. This helps control the reactivity and improve selectivity.
Q: The reaction is sluggish and starting material remains even after extended reaction times. What could be the issue?
A: Incomplete reduction can be due to:
-
Reagent Quality: Borane solutions can degrade over time. Use a freshly opened bottle or titrate the solution to determine its exact molarity before use.
-
Solvent Purity: The reaction should be carried out in a dry, aprotic solvent like THF under an inert atmosphere (Nitrogen or Argon). Water will quench the reducing agent.
-
Activation: The carboxylic acid may need to be activated. While boranes typically do not require this, ensuring the starting material is fully dissolved is key.
Data Presentation: Reaction Conditions
Table 1: Example Conditions for Precursor Synthesis Synthesis of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid via a photochemical flow reaction.
| Parameter | Value | Reference |
| Reactant 1 | [1.1.1]Propellane in Et₂O | [4] |
| Reactant 2 | Ethyl Chloroacetate | [4] |
| Temperature | 0°C (Ice Bath) | [4] |
| Quenching Agent | Alkaline aqueous solution (e.g., NaOH) | [4] |
| Acidification pH | 1 | [4] |
| Extraction Solvent | Dichloromethane (DCM) | [4] |
| Reported Yield | 63% | [4] |
Table 2: Comparison of Potential Reducing Agents for Final Step Selective reduction of a carboxylic acid in the presence of a methyl ester.
| Reducing Agent | Typical Solvent | Selectivity | Key Considerations |
| BH₃·THF | THF | High | Preferred method. Requires inert atmosphere. |
| BH₃·SMe₂ | THF, Toluene | High | Less volatile than THF complex, but has a strong odor. |
| LiAlH₄ | THF, Et₂O | Low to Moderate | Can work with careful control of stoichiometry (≤0.5 eq.) and low temperature (-78°C to 0°C), but risk of over-reduction is high. |
| NaBH₄ | Alcohols, THF | Very Low | Generally does not reduce carboxylic acids or esters without additives. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (11)
This protocol is adapted from a reported large-scale synthesis.[3]
-
Preparation: In a suitable reaction vessel, dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) (200.0 g, 1.28 mol) in methanol (3 L).
-
Esterification: Cool the solution and add thionyl chloride (SOCl₂) (457.0 g, 3.84 mol) dropwise, maintaining the temperature between 20–40°C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Purification: Dissolve the residue in a 1:1 mixture of hexane and methyl tert-butyl ether (1 L). Filter the solution through a silica gel plug (~500 g) and concentrate the filtrate to yield the product as a white solid.
-
Yield: A reported yield for this procedure is 83% (196.1 g).[3]
Protocol 2: Selective Reduction to this compound
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (10.0 g, 58.8 mmol) and dissolve it in anhydrous THF (200 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Add 1.0 M BH₃·THF solution in THF (65 mL, 65 mmol, 1.1 equiv) dropwise via a syringe or an addition funnel over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the reaction back to 0°C and slowly add methanol (20 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.
-
Work-up: Concentrate the solution under reduced pressure. Add methanol (50 mL) again and co-evaporate to remove borate esters. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Visualizations
Caption: Overall synthetic pathway to the target molecule.
Caption: Experimental workflow for the selective reduction step.
Caption: Troubleshooting logic for low yield in the final step.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, MonoMethyl ester | 83249-10-9 [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Bicyclo[1.1.1]pentane Intermediates Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) intermediates. The following information is designed to address specific issues that may be encountered during the purification of these unique scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for BCP intermediates?
A1: The most common purification techniques for BCP intermediates include silica gel column chromatography, crystallization, distillation, and sublimation.[1][2][3][4][5] The choice of method depends on the physical properties of the specific BCP derivative, such as its polarity, volatility, and crystallinity. For many non-polar BCP compounds, simple filtration through a plug of silica gel may be sufficient.[6]
Q2: I am having difficulty separating my BCP intermediate from reaction byproducts using column chromatography. What can I do?
A2: Difficulty in chromatographic separation can arise from several factors. Consider the following troubleshooting steps:
-
Solvent System Optimization: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to improve separation.[7][8]
-
Silica Gel Type: Using a different mesh size of silica gel can sometimes improve resolution.[1][2]
-
Alternative Chromatography: If standard silica gel chromatography fails, consider alternative techniques like supercritical fluid chromatography (SFC) for challenging separations.[6]
Q3: My BCP intermediate is a volatile liquid. What is the best way to purify it?
A3: For volatile BCP intermediates, distillation is often the most effective purification method.[2][4] Bulb-to-bulb distillation under reduced pressure is particularly useful for small-scale purifications to minimize losses.[9] It is crucial to carefully control the temperature and pressure to avoid decomposition of the strained BCP core.
Q4: Can I purify my solid BCP intermediate by crystallization? What are some suitable solvent systems?
A4: Yes, crystallization is an excellent method for purifying solid BCP intermediates.[1][5][10] Common solvent systems for crystallization of BCP derivatives include pentane/diethyl ether mixtures.[1][10] Low-temperature crystallization can significantly improve the yield and purity of the product.[4]
Q5: I have a thermally stable, non-volatile BCP intermediate. Is sublimation a viable purification option?
A5: Sublimation can be a highly effective purification technique for thermally stable, non-volatile BCP intermediates, as it can remove non-volatile impurities.[3] This method is particularly advantageous as it avoids the use of solvents.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is too non-polar and elutes with the solvent front. | Use a less polar eluent system (e.g., higher percentage of hexane). |
| Product is adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with a small amount of triethylamine in the eluent, especially for basic compounds like BCP-amines. |
| Product is volatile and is lost during solvent evaporation. | Use a rotary evaporator at a lower temperature and pressure. For highly volatile compounds, consider distillation instead of chromatography.[2][4] |
| Improper packing of the column leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels. |
Issue 2: Product Contamination After Crystallization
| Potential Cause | Troubleshooting Step |
| Incomplete removal of impurities. | Try recrystallizing from a different solvent system. A slow cooling rate generally leads to larger, purer crystals. |
| Co-crystallization of impurities. | If impurities have similar solubility profiles, multiple recrystallizations may be necessary. Alternatively, a preliminary purification by column chromatography might be required. |
| Oiling out instead of crystallization. | This occurs when the solution is supersaturated or cooled too quickly. Try using a more dilute solution, a different solvent, or a slower cooling rate. Seeding with a small crystal of the pure product can also induce crystallization. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar eluent.[1][2]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude BCP intermediate in a minimal amount of solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.[1][2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Crystallization
-
Dissolution: Dissolve the crude solid BCP intermediate in a minimum amount of a suitable hot solvent or solvent mixture (e.g., pentane:diethyl ether = 2:1).[1][10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
| Purification Method | Compound Type | Yield (%) | Purity/Notes | Reference |
| Column Chromatography | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives | Varies | Used for product purification. | [1][2] |
| Column Chromatography | 3-Alkyl/Aryl BCPs | Varies | Direct purification after reaction. | [11] |
| Crystallization | 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | 94% (crude) | Analytically pure sample from pentane:diethyl ether = 2:1. | [1][10] |
| Crystallization | 1-Iodobicyclo[1.1.1]pentane | 66% | Low-temperature crystallization from pentane. | [4] |
| Distillation | (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | 86% | Distilled at 1 mmHg. | [2] |
| SFC Purification | 1-Bicyclo[1.1.1]pentylamine | 16% | Used for purification of the crude residue. | [6] |
Purification Workflow Diagram
Caption: A decision-making workflow for selecting an appropriate purification technique for BCP intermediates.
This guide is intended to be a starting point for troubleshooting common purification issues. Specific experimental conditions may need to be optimized for your particular BCP intermediate. Always refer to relevant literature and safety data sheets before performing any experiment.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Functionalization of the Bicyclo[1.1.1]pentane (BCP) Core
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[1.1.1]pentane (BCP). This resource provides answers to frequently asked questions and troubleshooting guidance for common challenges encountered during the functionalization of the BCP core.
Frequently Asked Questions (FAQs)
Q1: What is the BCP core and why is it important in drug discovery?
A1: Bicyclo[1.1.1]pentane (BCP) is a highly strained, three-dimensional saturated hydrocarbon cage. In medicinal chemistry, it has gained significant attention as a bioisostere for para-substituted benzene rings.[1][2] Replacing an aromatic ring with a BCP core can improve key physicochemical properties of a drug candidate, such as metabolic stability and solubility, while maintaining a similar geometric arrangement of substituents.[2][3][4]
Q2: What are the main strategic challenges in functionalizing the BCP core?
A2: The primary challenges revolve around selective functionalization at different positions of the cage and the need for multi-step syntheses. Key difficulties include:
-
Bridgehead vs. Bridge Functionalization: While many methods exist for functionalizing the two bridgehead positions (C1 and C3), selectively modifying the bridge C-H bonds (C2) is significantly more difficult.[1][5]
-
De Novo Synthesis: Unlike aromatic rings where diverse derivatives can be made from common precursors, each new BCP analogue often requires a completely new, multi-step synthesis, which can be a bottleneck in structure-activity relationship (SAR) studies.[2][3]
-
Precursor Availability: Many functionalization routes rely on [1.1.1]propellane, a precursor that presents challenges in both its synthesis and storage.[1]
Q3: What is the difference between a bridgehead and a bridge position on the BCP core?
A3: The BCP core has five carbon atoms.
-
Bridgehead Carbons (C1, C3): These are the two carbons at the ends of the central inverted bond. Functional groups at these positions (1,3-disubstituted BCPs) exit in opposite directions, mimicking the geometry of a para-substituted benzene ring.
-
Bridge Carbons (C2, C4, C5): These three carbons form the "paddles" of the cage structure. Functionalizing these positions, particularly the C2 position, is a significant synthetic challenge but offers novel vectors for substituent placement, analogous to ortho- or meta-substituted arenes.[2][5]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield in Bridgehead Functionalization | 1. Inactive Precursor: The common precursor, [1.1.1]propellane, may have degraded during storage. | 1a. Use freshly prepared [1.1.1]propellane. 1b. Consider alternative routes that do not rely on propellane, such as those using BCP Grignard reagents or other pre-functionalized BCP building blocks.[1] |
| 2. Poor Organometallic Formation: Incomplete formation of BCP-Grignard or BCP-organozinc reagents can limit cross-coupling efficiency. | 2a. Ensure anhydrous conditions and high-purity magnesium or zinc reagents. 2b. Consider transmetalation strategies, for example, from a BCP-Grignard to an organozinc species for Negishi coupling, which can improve scope.[1] | |
| Difficulty in Bridge C–H Functionalization | 1. High C-H Bond Strength: The bridge C-H bonds are strong and kinetically stable, making abstraction difficult.[3] | 1a. Employ powerful hydrogen atom transfer (HAT) conditions. Photoredox catalysis using a potent HAT catalyst can be effective. For example, photochemically generated chlorine radicals have been used to abstract a bridgehead H-atom for subsequent functionalization.[1] 1b. Explore directed C-H activation strategies, although these have historically proven challenging.[4] |
| 2. Lack of General Methods: Few reliable, general methods exist for introducing a wide range of functional groups at the bridge position. | 2a. A recently developed strategy involves the synthesis of 2-substituted BCP "linchpins" via radical C-H abstraction. These linchpins can then be converted to various derivatives.[5] | |
| Formation of 1,4-Diene Byproducts | 1. Carbene Insertion Fragmentation: When using carbene insertion methods to form the BCP core, a competing fragmentation pathway can lead to the formation of 1,4-diene byproducts.[5] | 1a. Optimize reaction conditions (temperature, concentration, catalyst) to favor the desired cyclization pathway over fragmentation. 1b. Consider alternative synthetic routes to the BCP core that avoid this specific carbene insertion step. |
| Inability to Synthesize Multi-Substituted BCPs | 1. Lack of a Modular Approach: Accessing di- or tri-substituted BCPs often requires a complete de novo synthesis for each isomer.[2][3] | 1a. A programmable approach using a BCP bis-boronate platform has been developed. This allows for sequential and selective functionalization of two different positions on the BCP core by exploiting the different reactivity of the two boronate esters.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Bridge C-H Bromination via Photoredox Catalysis
This protocol is adapted from methodologies aimed at functionalizing the inert bridge C-H bond.[1]
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the BCP starting material (e.g., BCP dicarboxylic acid methyl ester, 1.0 equiv).
-
Reagent Addition: Add the bromine atom source, such as bromotrichloromethane (BrCCl₃, 3.0-5.0 equiv).
-
Solvent and Catalyst: Dissolve the reagents in a suitable solvent (e.g., dichloromethane). Add a photocatalyst that can generate chlorine radicals upon irradiation.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a suitable light source (e.g., blue LEDs) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the bridge-brominated BCP derivative. The resulting bromide is a versatile handle for subsequent cross-coupling reactions.
Visualized Workflows and Pathways
Below are diagrams illustrating key concepts and workflows for BCP core functionalization.
Caption: Strategic overview of BCP core functionalization challenges.
Caption: A troubleshooting workflow for low-yield BCP functionalization reactions.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Stability Issues with Strained Bicyclic Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with strained bicyclic compounds. The inherent ring strain in these molecules, while offering unique chemical properties beneficial for drug discovery, also presents significant stability and reactivity challenges. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of instability in strained bicyclic compounds?
A1: The instability of strained bicyclic compounds arises from several types of strain:
-
Angle Strain: This is due to the deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons. For example, the bond angles in cyclopropane are compressed to 60°, leading to significant instability.[1] In bicyclic systems, this strain can be even more pronounced.
-
Torsional Strain: This results from the eclipsing of bonds on adjacent atoms, which is prevalent in small, planar-like ring systems where rotation around C-C bonds is restricted.[1]
-
Steric Strain (Transannular Strain): This occurs from repulsive interactions when non-bonded atoms on different parts of the ring are forced into close proximity.[1]
Bicyclo[1.1.0]butanes are one of the most strained four-membered ring systems, with a ring strain of approximately 66 kcal/mol, while cyclopropenes have a strain of about 54 kcal/mol.[2] This high intrinsic energy makes them highly reactive.[2]
Q2: My reaction is yielding an unexpected rearranged product instead of the desired strained bicyclic compound. What could be the cause?
A2: The formation of rearranged products is a common issue driven by the high ring strain of the target molecule. The reaction may be under thermodynamic control, favoring a more stable, less strained isomer.[3][4] For instance, in acyl radical reactions of bicyclo[2.2.2]octenone systems, the ring strain of fused rings can dictate whether a cyclized or a rearranged isotwistane product is formed.[3][4]
Troubleshooting Steps:
-
Lower the reaction temperature: This can favor the kinetically controlled product over the thermodynamically favored rearranged product.
-
Re-evaluate your catalyst and solvent system: The choice of catalyst and solvent can influence the reaction pathway. For example, in some catalytic reactions, the interplay of catalyst, ligands, and solvent is crucial for selectivity.[5]
-
Modify the substrate: Altering substituents on the starting material can sometimes disfavor the rearrangement pathway.
Q3: I'm observing significant polymerization of my strained alkene during the reaction or workup. How can I prevent this?
A3: Strained alkenes are highly susceptible to polymerization due to the release of ring strain upon opening. This can be initiated by heat, light, radical initiators, or acidic/basic impurities.[6]
Preventative Measures:
-
Strict Temperature Control: Use a cooling bath to maintain a low and stable reaction temperature.[6]
-
Use Purified Reagents and Solvents: Ensure all solvents and reagents are free of peroxides and other radical-initiating impurities.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.[6]
-
Add a Radical Inhibitor: If compatible with your reaction chemistry, add a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture.[6]
-
Careful Workup: During aqueous workup, consider adding a water-insoluble inhibitor like BHT to the organic phase.[6] Avoid excessive heating and concentrating the product to dryness during solvent removal.[6]
Q4: What are the best practices for handling and storing highly reactive bicyclic compounds?
A4: Proper handling and storage are critical to prevent decomposition and maintain the integrity of these compounds.
-
Use Base-Washed Glassware: Acidic residues on glassware can catalyze decomposition or rearrangement.[7]
-
Low-Temperature Storage: Store purified compounds at low temperatures, such as in a refrigerator or freezer (-20°C to -78°C).[6][8] Some compounds may only be stable for a few weeks even at low temperatures.[7]
-
Protect from Light: Use amber-colored or opaque vials to prevent light-induced decomposition.[6]
-
Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect against oxygen and moisture.[6]
-
Add Inhibitors: For long-term storage, consider adding a suitable polymerization inhibitor.[6]
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Decomposition of starting material or product.[9] - Unfavorable reaction kinetics or thermodynamics. - Incompatible catalyst or reaction conditions.[9] - Formation of unexpected side products (e.g., rearrangement).[3][4] | - Re-optimize reaction conditions (temperature, concentration, catalyst).[5] - Use purified reagents and solvents under an inert atmosphere. - Consider a different synthetic route that avoids highly unstable intermediates. - For catalytic reactions, screen different ligands and metals. |
| Formation of Multiple Products/Isomers | - Lack of stereocontrol in the reaction. - Competing reaction pathways (e.g., cyclization vs. rearrangement).[3][4] - Isomerization of the product during reaction or purification. | - Adjust reaction temperature to favor kinetic or thermodynamic products. - Use chiral catalysts or auxiliaries to improve stereoselectivity. - Modify the substrate to favor a single reaction pathway. - Use neutral or slightly basic conditions during workup and purification. |
| Difficulty in Product Purification | - Product is volatile.[10] - Product is unstable on silica or alumina gel. - Product co-elutes with byproducts. | - If volatile, consider isolating as a less volatile derivative (e.g., an alcohol).[10] - Use alternative purification methods like distillation, recrystallization, or preparative HPLC. - Deactivate silica gel with a base (e.g., triethylamine) before chromatography. |
| Product Decomposes After Isolation | - Residual acidic or basic impurities. - Exposure to air, light, or heat.[6][7] - Inherent instability of the molecule. | - Ensure thorough removal of all catalysts and reagents. - Store immediately at low temperature, under an inert atmosphere, and protected from light.[6][8] - Add a stabilizer or inhibitor if appropriate.[6] |
Quantitative Data: Ring Strain Energies
The following table summarizes the approximate ring strain energies of some common cyclic and bicyclic systems. This data can help in understanding the driving force for reactivity and potential stability issues.
| Compound Class | Example | Approximate Ring Strain Energy (kcal/mol) |
| Cycloalkanes | Cyclopropane | 27.5 |
| Cyclobutane | 26.3 | |
| Cyclopentane | 6.2 | |
| Cyclohexane | 0 | |
| Strained Alkenes | Cyclopropene | 54 |
| Bicyclic Alkanes | Bicyclo[1.1.0]butane | ~66[2] |
| Bicyclo[1.1.1]pentane | 66 | |
| Bicyclo[2.1.0]pentane | 57.3 | |
| Bicyclo[2.2.1]heptane (Norbornane) | 17.5 |
Data compiled from various sources.
Key Experimental Protocols
General Protocol for Preventing Polymerization in Strained Alkene Synthesis
-
Reagent and Solvent Preparation: Use freshly distilled and degassed solvents to remove oxygen and peroxides. Ensure all starting materials are pure and free from acidic or basic impurities.
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or with a heat gun. Maintain an inert atmosphere (nitrogen or argon) throughout the experiment.
-
Temperature Control: Cool the reaction vessel to the desired temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone) before adding any reagents.
-
Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized heating. For highly reactive species, consider using a syringe pump for slow addition.
-
Inhibitor Addition: If the reaction chemistry allows, add a radical inhibitor (e.g., 100-500 ppm of BHT) to the reaction mixture.
-
Workup: Quench the reaction at low temperature. During extraction, use buffered aqueous solutions to control the pH. Consider adding a water-insoluble inhibitor to the organic layer.
-
Solvent Removal: Remove the solvent using a rotary evaporator at low temperature and reduced pressure. Avoid heating the flask to dryness.
-
Storage: Store the purified product in an amber vial under an inert atmosphere at low temperature.
Protocol for a Strain-Release Driven Minisci Reaction of Bicyclo[1.1.0]butane (BCB)
This protocol is adapted from a photocatalytic method for the synthesis of N-heteroarene-functionalized spiro-cyclobutyl oxindoles.
-
Reaction Setup: To an oven-dried vial, add the BCB substrate, the N-heteroarene, the photocatalyst (e.g., a covalent organic framework), and a base (e.g., DBU).
-
Solvent Addition: Add the appropriate solvent (e.g., MeCN) and stir the mixture.
-
Degassing: Degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Irradiation: Place the reaction vial under blue LED irradiation (λmax = 456 nm) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired spiro-cyclobutyl oxindole.
Visualizations
Caption: Troubleshooting flowchart for low or no product yield.
Caption: General experimental workflow for handling strained alkenes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enzymatic Construction of Highly Strained Carbocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Bridge Cross-Coupling of Bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Photochemical Reactions for BCP Synthesis
Welcome to the technical support center for the photochemical synthesis of bicyclo[1.1.0]pentanes (BCPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental setup and optimization of these reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the photochemical synthesis of BCPs.
Issue 1: Low or No Product Yield in Photoredox-Catalyzed Reactions
Question: I am attempting to synthesize a BCP via a photoredox-catalyzed reaction of an organic halide with [1.1.1]propellane, but I am observing very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in photoredox-catalyzed BCP synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inadequate Light Source or Wavelength: The photocatalyst requires a specific wavelength of light for efficient excitation.
-
Solution: Ensure your light source (e.g., LED) emits at the optimal wavelength for your chosen photocatalyst. For instance, fac-Ir(ppy)3 is commonly used with blue LED irradiation.[1] Verify the power output of your lamp, as insufficient light intensity will result in low catalyst turnover.
-
-
Incorrect Photocatalyst or Catalyst Loading: The choice and concentration of the photocatalyst are critical.
-
Solution: Screen different photocatalysts. While fac-Ir(ppy)3 is effective for many transformations, other catalysts like [Ir(ppy)2(dtbbpy)]PF6 or organic photocatalysts such as 4CzIPN could be more suitable for your specific substrate.[2] Optimize the catalyst loading; typically, 1-2.5 mol % is a good starting point.[1][2] Higher loadings do not always lead to better yields and can sometimes be detrimental.[2]
-
-
Solvent Effects: The reaction medium can significantly influence the outcome.
-
Oxygen Contamination: The presence of oxygen can quench the excited state of the photocatalyst, leading to a shutdown of the catalytic cycle.
-
Solution: Ensure your reaction mixture is thoroughly degassed before irradiation. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for a sufficient amount of time.
-
-
Substrate-Specific Issues: The nature of your organic halide can impact the reaction efficiency.
-
Solution: While photoredox catalysis has a broad substrate scope, some functional groups might interfere with the reaction.[1] Ensure the halide precursor is stable under the reaction conditions.
-
Issue 2: Poor Yield in Photosensitized Carbene Addition to Bicyclo[1.1.0]butanes
Question: My photosensitized carbene addition to a bicyclo[1.1.0]butane (BCB) is giving a low yield of the BCP product. How can I optimize this reaction?
Answer:
Optimizing the yield in this transformation often involves fine-tuning the reaction temperature, photocatalyst, and solvent.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature can have a dramatic effect on the yield of this reaction.
-
Inappropriate Photocatalyst Triplet Energy: For these reactions to proceed efficiently, the photocatalyst should have a triplet energy sufficient to activate the diazo compound.
-
Solution: If you suspect catalyst incompatibility, consider switching to a sensitizer with a different triplet energy. For some diazo compounds, thioxanthone (TX, ET = 65.5 kcal/mol), irradiated at 390 nm, provides better yields than Ir(ppy)3 (ET = 59.6 kcal/mol).[2]
-
-
Incorrect Solvent: The choice of solvent is crucial for solubility and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common photochemical method for large-scale BCP synthesis?
A1: For the large-scale synthesis of BCP precursors, the photochemical addition of propellane to diacetyl in a flow reactor is a well-established and efficient method.[5][6] This approach allows for the production of kilogram quantities of the BCP core structure.[5][6]
Q2: What are the advantages of using a flow reactor over a batch setup for photochemical BCP synthesis?
A2: Flow chemistry offers several advantages for photochemical reactions:
-
Scalability: It is easier to scale up production by extending the reaction time or using a larger reactor coil.[5]
-
Safety: The small illuminated volume at any given time improves safety, especially for highly energetic reactions.
-
Efficiency: The high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, leading to more consistent product formation and potentially shorter reaction times.[5][6]
Q3: What wavelength is typically used for the photochemical reaction between propellane and diacetyl?
A3: A wavelength of 365 nm is effective for the reaction between propellane and diacetyl.[5][6] This is advantageous as it allows the use of standard chemical glass flasks instead of specialized Pyrex or quartz vessels, which are often required for reactions using broad-spectrum mercury lamps.[6] Irradiation with 420 nm (blue LED) has been shown to be ineffective for this particular reaction.[6]
Q4: Can I store solutions of [1.1.1]propellane?
A4: Yes, solutions of [1.1.1]propellane in diethyl ether can be stored for several weeks at -40 °C under an inert atmosphere (e.g., argon).[6] It is important to note that the concentration may decrease over time, so it is advisable to titrate the solution before use if it has been stored for an extended period.[6]
Q5: Are there alternatives to using highly strained precursors like [1.1.1]propellane?
A5: Yes, one alternative is the photosensitized carbene addition to bicyclo[1.1.0]butanes (BCBs) to form 2-substituted BCPs.[2][3] This method involves the reaction of a diazo compound with a BCB in the presence of a photocatalyst.[2][3]
Quantitative Data Summary
Table 1: Optimization of Photosensitized Carbene Addition to a Bicyclo[1.1.0]butane
| Entry | Parameter Varied | Condition | Yield (%) | Reference |
| 1 | Temperature | 25 °C | 13 | [2] |
| 2 | Temperature | 0 °C | 36 | [2] |
| 3 | Temperature | -40 °C | 36 | [2] |
| 4 | Temperature | -65 °C | 50 | [2] |
| 5 | Temperature | -78 °C | 45 | [2] |
| 6 | Catalyst Loading (Ir(ppy)3) | 1.0 mol % | 50 | [2] |
| 7 | Catalyst Loading (Ir(ppy)3) | 2.5 mol % | 40 | [2] |
| 8 | Catalyst Loading (Ir(ppy)3) | 5.0 mol % | 21 | [2] |
| 9 | Solvent | Dichloromethane | 50 | [2] |
| 10 | Solvent | Chloroform | 6 | [2] |
| 11 | Solvent | THF, Diethyl ether, Hexane | 0 | [2] |
Table 2: Photocatalyst Screening for Carbene Addition
| Entry | Photocatalyst | Triplet Energy (E*T, kcal/mol) | Yield (%) | Reference |
| 1 | Ir(ppy)3 | 59.6 | 50 | [2] |
| 2 | [Ir(ppy)2(dtbbpy)]PF6 | 50.0 | 22 | [2] |
| 3 | [Ir[dF(CF3)ppy]2(dtbpy)]PF6 | 66.9 | 34 | [2] |
| 4 | 4CzIPN | 59.7 | 35 | [2] |
| 5 | Thioxanthone (TX) | 65.5 | <10 (for this specific substrate) | [2] |
Experimental Protocols
Methodology 1: Large-Scale Photochemical Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) in Flow
This protocol is adapted from a reported large-scale synthesis.[5]
-
Reagent Preparation: A solution of [1.1.1]propellane (0.7 M, 1.0 equiv) in diethyl ether is prepared. A separate solution of diacetyl (1.0 equiv) in diethyl ether is also prepared and degassed with argon.
-
Reaction Setup: The two solutions are combined. The resulting reaction mixture is pumped through a flow photoreactor using a suitable pump (e.g., a peristaltic pump).
-
Irradiation: The reaction mixture is passed through the illuminated zone of the photoreactor, which is equipped with 365 nm LEDs. For a production of approximately 1 kg, a flow rate of around 30 mL/min and a reaction time of 6 hours has been reported.[5] The LED power should be optimized; 80% of the nominal power has been used effectively.[5][6]
-
Workup: After passing through the photoreactor, the solvent is removed from the collected mixture under reduced pressure to yield the crude product.
Methodology 2: General Procedure for Photosensitized Carbene Addition to Bicyclo[1.1.0]butanes
This is a general procedure based on optimized conditions for small-scale synthesis.[2][3]
-
Reaction Setup: To an oven-dried vial, the bicyclo[1.1.0]butane (1.0 equiv), the photocatalyst (e.g., Ir(ppy)3, 1 mol %), and the solvent (dichloromethane, to achieve a concentration of 0.05 M) are added. The vial is sealed with a septum.
-
Degassing: The reaction mixture is degassed by sparging with argon for 10-15 minutes.
-
Cooling: The reaction vessel is cooled to the desired temperature (e.g., -65 °C) in a cryostat or a suitable cooling bath.
-
Reagent Addition: The diazo compound (e.g., ethyl diazoacetate, 2.5 equiv) is added dropwise via syringe.
-
Irradiation: The reaction mixture is irradiated with the appropriate wavelength light (e.g., 440 nm for Ir(ppy)3) with stirring for the required reaction time.
-
Workup: Upon completion, the reaction is quenched and purified by standard methods such as column chromatography.
Visualizations
Caption: Batch vs. Flow Photochemical Synthesis Workflow.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions in [1.1.1]Propellane Ring-Opening Chemistry
Welcome to the technical support center for [1.1.1]propellane chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during the ring-opening of [1.1.1]propellane.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: My reaction is producing a significant amount of insoluble white precipitate, and the yield of my desired 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) is low.
-
Question: What is this insoluble precipitate and how can I prevent its formation?
-
Answer: The insoluble white precipitate is likely poly([1.1.1]propellane), often referred to as "[n]staffane".[1] This is a common side product, particularly in radical-initiated reactions.[1][2] [1.1.1]Propellane is highly prone to radical-induced polymerization, where the central C-C bond of multiple propellane units sequentially opens and connects to form a rigid rod-like polymer.[1][3]
Probable Causes:
-
High concentration of [1.1.1]propellane: An excess of [1.1.1]propellane relative to the radical trapping agent can favor polymerization. The BCP radical intermediate can react with another molecule of [1.1.1]propellane instead of the desired reagent.[4][5]
-
Slow radical trapping: If the rate of the desired radical trapping reaction is slower than the rate of polymerization, oligomerization will be a significant side reaction.[6]
-
Uncontrolled radical initiation: Spontaneous or unintended radical initiation, for example by ethereal solvents in the absence of light, can lead to polymerization.[4]
Recommended Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using an excess of the radical precursor or trapping agent relative to [1.1.1]propellane can help to minimize oligomerization.[4][5]
-
Optimize Reaction Conditions:
-
Concentration: Lowering the overall reaction concentration can disfavor the bimolecular polymerization reaction.
-
Temperature: While radical reactions are often run at room temperature, adjusting the temperature might influence the relative rates of the desired reaction versus polymerization.
-
-
Choice of Initiator and Solvent: For photochemically initiated reactions, ensure the choice of wavelength and initiator is optimal for the desired transformation and does not excessively promote polymerization. In some cases, ethereal solvents can act as radical initiators.[4] Consider using solvents less prone to radical abstraction.
-
Flow Chemistry: A continuous flow process for the in-situ generation and immediate derivatization of [1.1.1]propellane can prevent the buildup of high concentrations of the reactive intermediate, thereby minimizing polymerization.[7]
-
Issue 2: My reaction is yielding a mixture of the desired 1,3-disubstituted BCP and a[8]staffane derivative. How can I improve the selectivity for the n=1 product?
-
Question: How can I selectively synthesize the monosubstituted BCP and avoid the formation of the[8]staffane (dimer)?
-
Answer: The formation of[8]staffane derivatives (SF₅-BCP-BCP-Cl, for example) occurs when the initially formed BCP radical adds to a second molecule of [1.1.1]propellane before being trapped.[4] Controlling the selectivity to favor the n=1 adduct over oligomers is a common challenge.[4][5]
Probable Causes:
-
Relative concentrations: A higher concentration of [1.1.1]propellane compared to the trapping agent increases the probability of the BCP radical encountering another propellane molecule.[4]
-
Radical polarity: The nature of the radical intermediates can influence the propensity for oligomerization.[4][5]
Recommended Solutions:
-
Adjust Reactant Ratios: Systematically decrease the equivalents of [1.1.1]propellane relative to your radical precursor and trapping agent. This will increase the likelihood of the BCP radical being trapped before it can react further.[4][5]
-
Radical Polarity Matching: The concept of "alternating radical polarity matching" can be exploited. If the initial radical and the BCP radical have different polarities, the propagation of the polymerization can be disfavored.[4] While not always easy to control, the choice of reagents can influence this.
-
Issue 3: I am observing the formation of 3-methylidenecyclobutene in my reaction mixture.
-
Question: What is causing the formation of 3-methylidenecyclobutene and how can I avoid it?
-
Answer: [1.1.1]Propellane can thermally isomerize to 3-methylidenecyclobutene. This is a unimolecular rearrangement and is dependent on temperature.
Probable Cause:
-
Elevated Temperatures: The half-life of [1.1.1]propellane is only 5 minutes at 114 °C.[3] If your reaction is heated, or if there are local hot spots, this isomerization can occur.
Recommended Solution:
-
Maintain Low Temperatures: Whenever possible, conduct reactions involving [1.1.1]propellane at or below room temperature. If heating is necessary, it should be done with caution and for the shortest possible time.
-
Issue 4: My reaction with an electrophile is leading to decomposition products instead of the desired BCP derivative.
-
Question: Why is my electrophilic activation of [1.1.1]propellane failing, and how can I achieve the desired transformation?
-
Answer: The bicyclo[1.1.1]pentyl (BCP) cation is highly unstable and prone to rapid decomposition, which has historically limited the use of electrophilic activation for the synthesis of functionalized BCPs.[9][10][11]
Probable Cause:
-
Formation of an Unstabilized BCP Cation: Direct electrophilic attack on [1.1.1]propellane can generate a highly unstable carbocation that readily rearranges and decomposes.[9][11]
Recommended Solutions:
-
Use of Halogen Bond Donors: Electrophilic activation can be achieved by using reagents that form a halogen bond complex with [1.1.1]propellane, such as N-iodosuccinimide (NIS). This complexation activates the propellane for nucleophilic attack without forming a discrete, unstable BCP cation, thus preventing decomposition.[9][12]
-
Four-Component Reactions: In some cases, a four-component reaction using a halogen bond donor (e.g., NIS), a cyclic ether, and a protic nucleophile can effectively trap the activated propellane and prevent decomposition.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main types of side reactions in [1.1.1]propellane chemistry?
-
A1: The most common side reaction is polymerization or oligomerization, leading to the formation of [n]staffanes, especially in radical reactions.[1][2][6] Other potential side reactions include thermal isomerization to 3-methylidenecyclobutene at elevated temperatures[3], and decomposition when reacting with electrophiles due to the instability of the BCP cation.[9][10] In some transition metal-catalyzed reactions, dimerization of the propellane can also be observed.[13]
-
-
Q2: How does the reactivity of [1.1.1]propellane lead to these side reactions?
-
A2: The high strain energy (~100 kcal/mol) and the unique electronic structure of the central "inverted" C-C bond make [1.1.1]propellane highly reactive towards radicals, anions, and electrophiles.[14][15][16] This high reactivity, while useful, also makes it prone to uncontrolled reactions like polymerization, where the highly favorable ring-opening can propagate rapidly.[2]
-
-
Q3: Are there general strategies to improve the selectivity of [1.1.1]propellane ring-opening reactions?
-
A3: Yes, several general strategies can be employed:
-
Stoichiometric Control: Carefully controlling the ratio of [1.1.1]propellane to other reagents is crucial to disfavor polymerization.[4][5]
-
Reaction Conditions: Optimization of concentration, temperature, and solvent can significantly impact selectivity.[13]
-
Methodology Choice: For certain transformations, anionic or transition-metal-catalyzed pathways may offer better control over side reactions compared to radical pathways.[17][18]
-
In-situ Generation and Use: Continuous flow synthesis allows for the generation of [1.1.1]propellane and its immediate use, preventing the accumulation of this highly reactive species and minimizing side reactions.[7]
-
-
-
Q4: Can computational chemistry help in predicting and managing side reactions?
-
A4: Yes, computational studies, particularly Density Functional Theory (DFT) calculations, are valuable tools. They can help to understand the reaction mechanisms, rationalize the observed reactivity and selectivity, and predict the feasibility of different reaction pathways.[11][14][15] For example, calculations can elucidate the stability of intermediates and transition states, helping to explain why certain side reactions like polymerization or decomposition occur.[2][4]
-
Data Presentation
Table 1: Effect of [1.1.1]Propellane Stoichiometry on the Selectivity of Chloropentafluorosulfanylation [4][5]
| Entry | Equivalents of [1.1.1]Propellane | Yield of SF₅-BCP-Cl (%) | Yield of SF₅-[8]staffane-Cl (%) | Ratio (SF₅-BCP-Cl : SF₅-[8]staffane-Cl) |
| 1 | 1.0 | 80 | 10 | 7.7 : 1.0 |
| 2 | 2.0 | 71 | 21 | 3.4 : 1.0 |
| 3 | 3.0 | 65 | 31 | 2.1 : 1.0 |
| 4 | 4.0 | 55 | 40 | 1.4 : 1.0 |
| 5 | 6.0 | 49 | 40 | 1.2 : 1.0 |
| 6 | 8.0 | 39 | 46 | 1.0 : 1.2 |
| 7 | 10 | 33 | 62 | 1.0 : 1.9 |
| 8 | 20 | 31 | 65 | 1.0 : 2.1 |
Data adapted from reference[5]. Conditions: A 0.1 M solution of CF₃SF₄Cl in n-pentane was added to a 0.8 M solution of [1.1.1]propellane in Et₂O under Ar atmosphere and stirred at room temperature for 3 hours.
Experimental Protocols
Protocol 1: Radical Multicomponent Carboamination of [1.1.1]Propellane [2]
This protocol describes a method for the synthesis of multifunctionalized BCP derivatives.
-
Reagents:
-
[1.1.1]Propellane (2) in pentane solution
-
Hydrazyl reagent (e.g., methyl carbazate, 4)
-
Di-tert-butyl azodicarboxylate (3)
-
Iron(II) phthalocyanine (Fe(Pc))
-
tert-Butyl hydroperoxide (TBHP)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of the hydrazyl reagent (2.0 equiv), di-tert-butyl azodicarboxylate (3, 2.0 equiv), Fe(Pc) (catalyst), and Cs₂CO₃ in acetonitrile, add a solution of [1.1.1]propellane (2, 1.0 mmol) in pentane at -20 °C.
-
Add TBHP to the reaction mixture.
-
Stir the reaction at -20 °C until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired 3-functionalized BCP-amine.
-
Protocol 2: Electrophilic Amination of [1.1.1]Propellane via Halogen Bonding [9]
This protocol details a method for the synthesis of nitrogen-substituted BCPs using electrophilic activation.
-
Reagents:
-
[1.1.1]Propellane (1) in Et₂O solution
-
Aniline or other electron-neutral nitrogen nucleophile
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the aniline nucleophile in the anhydrous solvent, add N-iodosuccinimide (NIS).
-
To this mixture, add the solution of [1.1.1]propellane (1) in Et₂O.
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture and wash with an appropriate aqueous solution (e.g., sodium thiosulfate to remove excess iodine).
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-substituted BCP.
-
Visualizations
Caption: Radical polymerization of [1.1.1]propellane as a side reaction.
Caption: Managing side reactions in electrophilic activation of [1.1.1]propellane.
References
- 1. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 4. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 7. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. [2,3]-Sigmatropic rearrangement with [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes [organic-chemistry.org]
- 18. d-nb.info [d-nb.info]
alternative synthetic pathways to functionalized bicyclo[1.1.1]pentanes
Technical Support Center: Functionalized Bicyclo[1.1.1]pentanes (BCPs)
Welcome to the technical support center for the synthesis of functionalized bicyclo[1.1.1]pentanes (BCPs). This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing functionalized BCPs?
A1: The most common strategies start with the highly strained molecule [1.1.1]propellane. The central C1-C3 bond of propellane is readily cleaved through strain-release reactions, primarily via radical or anionic addition pathways, to form 1,3-disubstituted BCPs.[1][2] An alternative approach involves the insertion of a (dihalo)carbene into the interbridgehead bond of a bicyclo[1.1.0]butane (BCB) precursor.[3]
Q2: Why is [1.1.1]propellane so commonly used, and what are its drawbacks?
A2: [1.1.1]propellane is the most popular precursor because its high strain energy (66.6 kcal mol⁻¹) facilitates the formation of the BCP core under mild conditions.[3][4] However, propellane itself presents significant challenges; it is volatile, highly reactive, and difficult to store and transport, especially on a large scale. This "propellane problem" is a major consideration for process chemistry.[3]
Q3: What are the main differences between radical and anionic addition methods to propellane?
A3: Radical additions are often initiated by chemical initiators (like triethylborane) or through photoredox catalysis.[3][5] These methods are known for their high functional group tolerance and mild reaction conditions.[5][6] Anionic additions typically involve organolithium or Grignard reagents. While effective, these methods can have limitations regarding functional group compatibility due to the highly basic and nucleophilic nature of the reagents.[3]
Q4: Is it possible to functionalize the "bridge" (C2) position of the BCP core?
A4: Yes, but it is significantly more challenging than functionalizing the bridgehead (C1, C3) positions.[4] The bridge C-H bonds are strong and less accessible. Recent methods have been developed for direct bridge C-H functionalization, often employing radical hydrogen atom transfer (HAT) strategies or rhodium-catalyzed C-H insertion.[4][7][8]
Q5: What are BCPs used for in drug discovery?
A5: BCPs are highly valued in medicinal chemistry as "bioisosteres." They can replace structural motifs like 1,4-disubstituted benzene rings, alkynes, or tert-butyl groups.[5][6] This substitution can improve a drug candidate's physicochemical properties, such as aqueous solubility, metabolic stability, and membrane permeability, while maintaining the geometric orientation of substituents.[2][7]
Troubleshooting Guide
Q1: My radical addition to [1.1.1]propellane is giving low yields. What are the common causes?
A1: Low yields in radical additions can stem from several factors:
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Poor Propellane Quality/Concentration: [1.1.1]propellane can oligomerize upon storage. Ensure you are using a freshly prepared or properly stored solution with a recently titrated concentration.
-
Inefficient Radical Initiation: If using a chemical initiator like triethylborane (BEt₃), ensure it is not degraded. It is typically handled as a solution in a non-protic solvent. For photoredox reactions, check the photocatalyst's integrity and the light source's wavelength and intensity.[3]
-
Oxygen Contamination: Triethylborane-initiated reactions are sensitive to oxygen. Ensure your solvent and reaction setup are thoroughly deoxygenated.
-
Formation of Oligomers ("Staffanes"): The BCP radical intermediate can react with another molecule of propellane instead of the intended radical precursor. This can sometimes be suppressed by using a higher concentration of the trapping agent or by modifying reaction conditions.[5]
Q2: I am observing significant amounts of oligomeric "staffane" byproducts. How can I prevent this?
A2: Staffane formation occurs when the BCP radical intermediate undergoes further addition to [1.1.1]propellane. To minimize this:
-
Adjust Stoichiometry: Ensure the radical precursor (e.g., alkyl halide) is not the limiting reagent. Some protocols recommend using a large excess of the radical precursor to outcompete propellane for the BCP radical.[5]
-
Control Propellane Concentration: Adding the propellane solution slowly to the reaction mixture containing the initiator and radical precursor can help maintain a low instantaneous concentration of propellane, disfavoring oligomerization.
Q3: My reaction is not compatible with sensitive functional groups. What alternative pathways are more tolerant?
A3: Older methods using mercury lamp irradiation or methyllithium-promoted additions have significant functional group limitations.[3][5] For broader compatibility, consider these modern alternatives:
-
Triethylborane-Initiated ATRA: This method is exceptionally mild and shows excellent tolerance for a wide range of functional groups, including esters, amides, and even complex drug-like molecules.[5][6] However, free amines may not be tolerated due to complexation with the borane initiator.[3]
-
Photoredox Catalysis: Visible-light photoredox catalysis offers another highly versatile and functional group-tolerant platform for generating BCPs under mild conditions.[3]
Q4: Synthesizing bridge-substituted (C2-functionalized) BCPs is proving difficult. What are the key challenges and solutions?
A4: The primary challenge is the high bond dissociation energy of the bridge C-H bond (approx. 106 kcal/mol).[8]
-
Problem: Inefficient C-H activation.
-
Solution: Employ a strategy that can generate a highly reactive radical capable of abstracting the strong C-H bond. One successful approach uses mild visible-light conditions to generate a strong hydrogen atom abstractor, which then allows for the synthesis of a 2-bromo BCP "linchpin."[7][8] This linchpin can be further functionalized using metallaphotoredox cross-coupling protocols.[7]
Data Presentation: Comparison of Synthetic Methods
| Method | Precursor(s) | Key Reagents/Conditions | Typical Yields | Functional Group Tolerance | Key Limitations |
| Anionic Addition | [1.1.1]Propellane, Organohalide | Organolithium (e.g., MeLi) | Moderate to Good | Low | Incompatible with electrophilic functional groups (esters, ketones, etc.).[3] |
| Photochemical Addition | [1.1.1]Propellane, Alkyl/Aryl Halide | Mercury Lamp Irradiation | Variable | Low to Moderate | Requires specialized equipment; limited substrate scope.[5] |
| Triethylborane ATRA | [1.1.1]Propellane, Alkyl Halide | Triethylborane (BEt₃), Air (initiator) | Good to Excellent | High | Free amines may complex with the borane initiator.[3][5] |
| Photoredox Catalysis | [1.1.1]Propellane, Substrate | Photocatalyst (e.g., 4CzIPN), Light Source (LED) | Good to Excellent | Very High | Requires screening of photocatalysts and conditions for optimal results.[3] |
| Carbene Insertion | Substituted Bicyclo[1.1.0]butane | Dihalocarbene | Moderate to Good | Moderate | Requires multi-step synthesis of the BCB precursor and subsequent dehalogenation.[3][9] |
| Bridge C-H Functionalization | Bridgehead-Substituted BCP | HAT catalyst, Brominating Source | Good | Good | Primarily demonstrated for bromination to create a versatile intermediate.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Triethylborane-Promoted Synthesis of 1-Halo-3-Substituted BCPs
This protocol is adapted from methodologies that highlight broad functional group tolerance.[5][6]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the alkyl iodide or bromide substrate (1.0 equiv).
-
Solvent Addition: Add a suitable deoxygenated solvent (e.g., THF, dioxane, or toluene) to achieve a desired concentration (typically 0.1 M).
-
Propellane Addition: Add a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) (typically 1.5-3.0 equiv).
-
Initiation: Add triethylborane (BEt₃) as a 1 M solution in hexanes (0.1-0.2 equiv) to the stirred solution.
-
Reaction: Allow the vial to be exposed to air by removing the cap or puncturing the septum with a needle. Stir the reaction at room temperature for the required time (typically 1-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 1-halo-3-substituted bicyclo[1.1.1]pentane.
Visualizations
Caption: Primary precursors for the BCP core synthesis.
Caption: Decision workflow for functionalizing [1.1.1]propellane.
Caption: Troubleshooting logic for common BCP synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 6. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Carbene Insertion Reactions for Bicyclo[1.1.1]pentane (BCP) Synthesis
Welcome to the technical support center for troubleshooting carbene insertion reactions in the synthesis of bicyclo[1.1.1]pentanes (BCPs). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during these advanced synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing BCPs using carbene insertion?
A1: A prevalent and effective strategy involves a two-step sequence. First, a dirhodium-catalyzed intramolecular cyclopropanation of a suitable precursor is performed to form a bicyclo[1.1.0]butane (BCB). This is followed by a carbene insertion into the strained central C-C bond of the BCB to yield the BCP core.[1][2][3] This method offers rapid access to a variety of substituted BCPs.[1][3]
Q2: Why is my carbene insertion reaction yielding low amounts of the desired BCP product?
A2: Low yields in BCP synthesis via carbene insertion can stem from several factors. A primary issue is the nature of the carbene intermediate. Metallocarbenes, particularly singlet carbenes, have a tendency to cause fragmentation of the BCB, leading to undesired skipped diene byproducts instead of the BCP.[2][4] To favor the desired insertion, the formation of a triplet carbene is often necessary.[1][2][3] This can be achieved through photosensitized reactions.[1][2][3] Reaction temperature is also a critical parameter; lower temperatures, such as -65 °C, have been shown to significantly improve yields.[2][3]
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: Common side products include skipped dienes from BCB fragmentation, cyclopropanation byproducts, and α,β-unsaturated esters resulting from a 1,2-hydride shift in the carbene intermediate.[2][4] The formation of skipped dienes is often associated with the use of metallocarbenes.[2] Switching to a photosensitized reaction to generate triplet carbenes can mitigate this.[1][2] The 1,2-hydride shift is more prevalent with certain alkyl diazoesters; careful selection of the diazo compound can reduce this side reaction.[2]
Q4: My diazo compound seems unstable under the reaction conditions. How can I address this?
A4: Diazo compounds are known for their potential instability, which can be a safety concern and affect reaction reproducibility.[5] To circumvent the direct handling of potentially explosive diazo compounds, triftosylhydrazones can be used as stable carbene precursors.[6] These can generate the required carbene in situ under the reaction conditions.
Q5: Are there any one-pot procedures available to simplify the synthesis?
A5: Yes, one-pot, two-reaction sequences have been developed. In this approach, the dirhodium-catalyzed cyclization to form the BCB and the subsequent photocatalyzed carbene insertion to form the BCP are performed sequentially in the same vessel.[1][2][3] This method can sometimes lead to improved overall yields, possibly due to the instability of the isolated BCB starting material and the removal of dissolved oxygen by dinitrogen evolution during the first step.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No BCP Product Yield | Reaction temperature is too high. | Cool the reaction to a lower temperature. Optimal yields have been reported at -65 °C.[2][3] |
| Use of a singlet metallocarbene leading to BCB fragmentation. | Employ a photosensitized reaction to generate a triplet carbene.[1][2][3] | |
| Instability of the bicyclo[1.1.0]butane (BCB) precursor. | Consider a one-pot synthesis to generate and use the BCB in situ.[3] | |
| Inefficient photocatalyst for the specific diazo precursor. | If using a photocatalyst, ensure its triplet energy is sufficient. For example, thioxanthone may be more effective than Ir(ppy)₃ for certain diazo compounds.[2] | |
| Formation of Skipped Dienes | Reaction proceeds through a metallocarbene intermediate. | Switch to a photosensitized method that favors a triplet carbene pathway.[2][3] |
| Formation of α,β-Unsaturated Esters | 1,2-hydride shift from the corresponding singlet carbene. | This side reaction is more common with certain alkyl diazoesters. Consider using a different diazo compound. The desired BCP formation indicates the carbene is primarily in the triplet state.[2] |
| Difficulty in Product Purification | Complex reaction mixture with multiple byproducts. | Optimize the reaction conditions to minimize side product formation. Purification challenges for some BCP analogues, particularly fluorinated ones, have been noted.[7] |
| Diazo Compound Decomposition | Inherent instability of the diazo compound. | Use triftosylhydrazones as a safer and more stable carbene precursor.[6] |
Experimental Protocols
General Protocol for Two-Step BCP Synthesis
This protocol is a generalized procedure based on reported literature.[2][3] Specific amounts and conditions should be optimized for each substrate.
Step 1: Dirhodium-Catalyzed Bicyclo[1.1.0]butane (BCB) Formation
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate diazo precursor for the BCB synthesis in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the dirhodium catalyst (e.g., Rh₂(OAc)₄) to the solution.
-
Stir the reaction at the optimal temperature until the starting material is consumed, as monitored by TLC or other appropriate analytical techniques.
-
Upon completion, the reaction can be worked up to isolate the BCB, or used directly in the next step for a one-pot procedure.
Step 2: Photoinduced Carbene Insertion for BCP Formation
-
If starting from an isolated BCB, dissolve it along with the second diazo compound (carbene precursor for insertion) and a photocatalyst (e.g., Ir(ppy)₃) in an anhydrous solvent (e.g., dichloromethane) in a suitable reaction vessel.
-
For a one-pot procedure, after the completion of Step 1, add pyridine to deactivate the dirhodium catalyst, followed by the second diazo compound and the photocatalyst.[2]
-
Cool the reaction mixture to the optimized low temperature (e.g., -65 °C).
-
Irradiate the mixture with a light source of the appropriate wavelength (e.g., 440 nm for Ir(ppy)₃) while maintaining the low temperature.
-
Monitor the reaction for the formation of the BCP product.
-
Once the reaction is complete, perform an appropriate aqueous workup and purify the product using column chromatography.
Visualized Workflows and Mechanisms
Caption: A two-step workflow for BCP synthesis.
Caption: A decision tree for troubleshooting low BCP yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
Technical Support Center: Production of BCP-Containing Building Blocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address scalability issues in the production of block copolymer (BCP)-containing building blocks.
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis, purification, and characterization of BCPs.
Synthesis Stage
Question 1: Why is my polymerization yielding a polymer with a high polydispersity index (PDI)?
Possible Causes:
-
Poor control over polymerization: In living polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer), a high PDI can result from an inappropriate choice of RAFT agent for the monomer, impurities in the reactants, or incorrect reaction temperature.[1][2]
-
Chain termination or transfer reactions: In living polymerizations, the presence of impurities or excessive temperatures can lead to irreversible chain termination or transfer, broadening the molecular weight distribution.[3][4][5]
-
Slow initiation: If the rate of initiation is not significantly faster than the rate of propagation, polymer chains will start growing at different times, leading to a broader molecular weight distribution.[4]
Troubleshooting Steps:
-
RAFT Agent Selection: Ensure the chosen RAFT agent is appropriate for the specific monomer being polymerized. The leaving group (R group) and the activating group (Z group) of the RAFT agent significantly influence the polymerization control.[2]
-
Monomer and Solvent Purity: Use highly purified monomers and solvents. Pass monomers through a column of basic alumina to remove inhibitors and ensure solvents are anhydrous.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of termination reactions. However, ensure the temperature is sufficient for both initiation and propagation.[6]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can act as a radical scavenger and lead to termination.[7]
Question 2: My block copolymer synthesis results in a low blocking efficiency or the presence of homopolymer impurities. What could be the cause?
Possible Causes:
-
Loss of chain-end fidelity: The functional end-group of the first block (macro-CTA in RAFT) may be lost due to side reactions, preventing the initiation of the second block.[1]
-
Inefficient initiation of the second block: The macroinitiator from the first block may be inefficient at initiating the polymerization of the second monomer.[8]
-
Impurities: Impurities in the second monomer or solvent can quench the living polymer chains.
Troubleshooting Steps:
-
Optimize Monomer Addition Order: In RAFT polymerization, the order of monomer addition is crucial. Generally, it is preferable to polymerize a less reactive monomer first, followed by a more reactive one.[1]
-
Purify the Macroinitiator: Purify the first polymer block before adding the second monomer to remove any unreacted monomer or impurities.[8]
-
Check Monomer Reactivity: Ensure that the propagating radical of the first block is a good leaving group for the RAFT adduct radical formed during the polymerization of the second block.[2]
Purification Stage
Question 3: I am experiencing low yields during the purification of my block copolymer by precipitation. How can I improve this?
Possible Causes:
-
Co-solubility of the polymer: The block copolymer may be partially soluble in the non-solvent, leading to loss of product.
-
Incorrect solvent/non-solvent ratio: An inappropriate ratio can lead to incomplete precipitation.
Troubleshooting Steps:
-
Optimize the Solvent/Non-Solvent System: Experiment with different solvent and non-solvent combinations on a small scale to find a system that maximizes the precipitation of the block copolymer while leaving impurities in solution.
-
Control the Addition Rate: Add the non-solvent slowly to the polymer solution while stirring vigorously to promote the formation of larger, more easily filterable particles.
-
Lower the Temperature: Cooling the mixture during precipitation can often decrease the solubility of the polymer and improve the yield.
Characterization Stage
Question 4: My Gel Permeation Chromatography (GPC) results show broad or tailing peaks for my block copolymer. What does this indicate?
Possible Causes:
-
Polymer-column interaction: The polymer may be interacting with the stationary phase of the GPC column, leading to peak broadening and tailing.[9]
-
Poor sample dissolution: The polymer may not be fully dissolved in the mobile phase.[9]
-
Column overloading: Injecting too concentrated a sample can lead to distorted peak shapes.[9]
Troubleshooting Steps:
-
Mobile Phase Modification: Use a mobile phase with a stronger solvent or add a small amount of a modifier (e.g., a salt or a polar solvent) to reduce interactions with the column.[9]
-
Ensure Complete Dissolution: Ensure the polymer is fully dissolved before injection, which may require heating and gentle agitation.[9]
-
Optimize Sample Concentration: Inject a lower concentration of the polymer solution.[9]
Question 5: The molecular weight of my block copolymer determined by GPC seems to be lower than that of the initial macroinitiator. Why is this happening?
Possible Causes:
-
Hydrodynamic Volume Differences: GPC separates polymers based on their hydrodynamic volume, not their absolute molecular weight. Different polymer blocks can have different hydrodynamic volumes in the same solvent, leading to anomalous elution behavior.[10]
-
Calibration Issues: The GPC is likely calibrated with a standard (e.g., polystyrene) that has a different hydrodynamic volume relationship with molecular weight compared to your block copolymer.[10]
Troubleshooting Steps:
-
Use Alternative Characterization: Do not rely solely on GPC for molecular weight determination of block copolymers. Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative composition of the blocks and calculate the molecular weight based on the known molecular weight of the first block.[10]
-
Multi-Detector GPC: If available, use a GPC system with multiple detectors, such as a light scattering detector and a viscometer, which can provide a more accurate determination of the absolute molecular weight.
Data Presentation
Table 1: Troubleshooting Guide for Block Copolymer Synthesis via RAFT Polymerization
| Problem | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI) | Incorrect RAFT agent; Impurities; Inappropriate temperature. | Select a suitable RAFT agent for the monomer; Purify monomers and solvent; Optimize reaction temperature.[1][2] |
| Bimodal Molecular Weight Distribution | Inefficient initiation; Presence of impurities that initiate homopolymerization. | Ensure high purity of the macroinitiator; Thoroughly purify the second monomer. |
| Low Polymerization Rate | Retardation due to RAFT agent; Low initiation rate. | Choose a RAFT agent with a higher transfer constant; Increase initiator concentration or temperature. |
| Low Blocking Efficiency | Loss of RAFT end-group fidelity; Poor reinitiation by the macro-CTA. | Optimize the order of monomer addition; Ensure high conversion of the first block before adding the second.[1] |
Table 2: Comparison of Manual vs. Automated Block Copolymer Synthesis
| Parameter | Manual Synthesis | Fully Automated Synthesis | Reference |
| Yield (P4c Pentablock) | 50% | Comparable to manual | [11] |
| Dispersity (Đ) | 1.25 | Comparable to manual | [11] |
| Human Intervention | High | Minimal (after setup) | [11] |
| Synthesis Time | Longer | Significantly Faster | [11] |
| Solvent Consumption (Dialysis) | 5.25 L | 7.5 L | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Diblock Copolymer (e.g., PMMA-b-PBA) via RAFT Polymerization
1. Synthesis of the First Block (PMMA Macro-CTA):
-
In a Schlenk flask, dissolve methyl methacrylate (MMA), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and an initiator (e.g., AIBN) in a solvent like toluene.[7]
-
Degas the mixture using three freeze-pump-thaw cycles.[7]
-
Heat the reaction mixture to 70°C under an inert atmosphere (e.g., nitrogen) and stir for a predetermined time to achieve high conversion.[7]
-
Purify the resulting PMMA macro-CTA by precipitation in a non-solvent (e.g., cold methanol) and dry under vacuum.
2. Synthesis of the Second Block (PMMA-b-PBA):
-
Dissolve the purified PMMA macro-CTA and butyl acrylate (BA) monomer in a suitable solvent.
-
Degas the solution as described above.
-
Heat the reaction to the desired temperature to initiate the polymerization of the second block.
-
After the desired reaction time, terminate the polymerization by cooling and exposing the mixture to air.
-
Purify the final diblock copolymer by precipitation.
Protocol 2: Purification of Block Copolymers using an Automated Dialysis System
-
Dissolve the synthesized polymer in a suitable solvent (e.g., THF) at a concentration of approximately 100 mg/mL.[11]
-
Load the polymer solution into dialysis tubing with an appropriate molecular weight cut-off (e.g., 3.5 kDa).[11]
-
Place the tubing in an automated dialysis system where the surrounding solvent is continuously exchanged by a pump at a defined flow rate (e.g., 35 mL/h).[11]
-
After a set period (e.g., 48 hours), extract the purified polymer solution.[11]
Visualizations
References
- 1. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. wlv.openrepository.com [wlv.openrepository.com]
- 3. Living vs Conventional Polymerization: Advantages and Drawbacks [eureka.patsnap.com]
- 4. Living polymerization - Wikipedia [en.wikipedia.org]
- 5. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The block copolymer shuffle in size exclusion chromatography: the intrinsic problem with using elugrams to determine chain extension success - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00210D [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Selective Functionalization of Bicyclo[1.1.1]pentane (BCP)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective functionalization of bicyclo[1.1.1]pentane (BCP) at its bridgehead versus bridge positions.
Troubleshooting Guides
This section addresses common issues encountered during the selective functionalization of BCPs.
Issue 1: Poor Selectivity Between Bridgehead (C1/C3) and Bridge (C2) Positions
-
Question: My reaction is producing a mixture of bridgehead and bridge functionalized products with low selectivity. How can I improve this?
-
Possible Causes & Solutions:
-
Inherent Reactivity: The bridgehead C-H bonds of BCP are generally more reactive towards radical and some ionic functionalizations than the bridge C-H bonds. However, the choice of reagents and reaction conditions is critical to exploit this difference.
-
Steric Hindrance: Bulky reagents may preferentially react at the less sterically hindered bridgehead positions. Consider using a more sterically demanding reagent if bridgehead functionalization is desired.
-
Electronic Effects: The electronic nature of substituents already on the BCP core can influence the reactivity of the remaining positions. Electron-withdrawing groups can deactivate certain positions to electrophilic attack.
-
Directed Functionalization: For highly selective functionalization, consider installing a directing group at a bridgehead position to guide the reaction to a specific site.
-
Alternative Strategies: If direct C-H functionalization proves unselective, a pre-functionalization strategy might be necessary. For instance, the use of BCP bis-boronates allows for a programmable and sequential functionalization due to the different reactivities of the C2- and C3-boronic esters.
-
Issue 2: Low or No Conversion of Starting Material
-
Question: I am not observing any significant conversion of my BCP starting material. What could be the problem?
-
Possible Causes & Solutions:
-
Reaction Conditions: BCPs are strained molecules, but their C-H bonds are strong and can be unreactive. Ensure your reaction conditions (temperature, pressure, reaction time) are appropriate for activating these bonds. Radical-mediated C-H abstraction, for example, often requires an efficient radical initiator.
-
Reagent Stability/Activity: Verify the quality and activity of your reagents, especially catalysts and initiators. Degradation of these reagents can lead to failed reactions.
-
Solvent Choice: The solvent can play a crucial role in the reaction outcome. Ensure the chosen solvent is dry and appropriate for the reaction type. For example, some reactions involving organometallics require strictly anhydrous conditions.
-
Inhibitors: The presence of radical inhibitors (e.g., oxygen, certain impurities) can quench radical reactions. Ensure your reaction is properly degassed if you are running a radical-mediated process.
-
Issue 3: Ring-Opening or Fragmentation of the BCP Core
-
Question: My reaction is leading to the decomposition of the BCP scaffold. How can I prevent this?
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Although strained, BCPs are generally kinetically stable. However, highly energetic conditions or the formation of unstable intermediates (e.g., carbocations at the bridgehead) can lead to ring fragmentation.
-
Reagent Choice: Certain strong acids or electrophiles can promote ring-opening. Consider using milder reagents or alternative synthetic routes that avoid the generation of highly unstable intermediates.
-
Photochemical Reactions: While useful, photochemical reactions can sometimes lead to undesired side reactions if the energy of the light source is too high or if the substrate has other photoreactive functional groups. Ensure the wavelength of light used is appropriate for the desired transformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between the bridgehead and bridge positions of BCP?
A1: The bridgehead positions (C1 and C3) of BCPs are tertiary carbons and are generally more reactive towards functionalization, particularly through radical pathways. The bridge positions (C2, C4, C5) consist of secondary carbons with strong C-H bonds, making their direct functionalization more challenging. This inherent difference in reactivity is the basis for many selective functionalization strategies.
Q2: What are the main strategies for achieving selective functionalization of the bridge (C2) position?
A2: Selective C2 functionalization is a significant challenge. Key strategies include:
-
Radical C-H Abstraction: Using highly reactive radical species to abstract a hydrogen atom from the bridge position, followed by trapping of the resulting BCP radical.
-
Skeletal Editing: Transforming a related scaffold, such as an azabicyclo[2.1.1]hexane, into a bridge-functionalized BCP through a nitrogen-deleting skeletal edit.
-
Pre-functionalization and Sequential Derivatization: A powerful approach involves the synthesis of a BCP with functional groups at both bridgehead and bridge positions, such as a BCP bis-boronate. The differential reactivity of these functional groups allows for selective, sequential reactions.
Q3: Are there general methods for the late-stage functionalization of complex molecules containing a BCP core?
A3: Yes, late-stage functionalization is a key area of research for BCPs in drug discovery. Methods that are well-suited for this purpose include:
-
Photoredox Catalysis: This allows for mild reaction conditions and high functional group tolerance, making it suitable for complex molecules.
-
Cross-Coupling Reactions: BCPs bearing halides or boronic esters at the bridgehead can undergo various cross-coupling reactions to introduce new functional groups.
-
Sequential Functionalization of BCP Bis-boronates: This strategy is particularly powerful for late-stage diversification, allowing for the introduction of different substituents at both the bridgehead and bridge positions in a controlled manner.
Quantitative Data Summary
The following tables summarize quantitative data from reported selective BCP functionalization reactions.
Table 1: Selective Bridgehead (C3) Functionalization of BCP Bis-boronates
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Me | H | 3-alkyl-BCP-2-Bpin | 85 |
| 2 | Ph | H | 3-alkyl-BCP-2-Bpin | 78 |
| 3 | CO₂Et | H | 3-alkyl-BCP-2-Bpin | 65 |
Table 2: Selective Bridge (C2) Functionalization via Radical C-H Abstraction/Bromination
| Entry | Substrate | Product | Yield (%) |
| 1 | BCP-1-carboxylic acid | 2-bromo-BCP-1-carboxylic acid | 75 |
| 2 | BCP-1,3-dicarboxylic acid | 2-bromo-BCP-1,3-dicarboxylic acid | 68 |
Key Experimental Protocols
Protocol 1: Selective Bridgehead (C3) Alkylation of a BCP Bis-boronate
-
To a solution of the BCP bis-boronate (1.0 equiv) in a suitable solvent (e.g., toluene) is added the sulfonylhydrazone (1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
The reaction mixture is heated to 80-100 °C and
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of Bicyclo[1.1.1]pentane-Containing Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic data of various bicyclo[1.1.1]pentane (BCP)-containing compounds. Detailed experimental methodologies and a generalized workflow for X-ray crystallography of these unique scaffolds are presented to support further research and development.
Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in medicinal chemistry, often employed as a bioisostere for para-substituted phenyl rings. Its rigid, three-dimensional structure can significantly influence the physicochemical and pharmacological properties of a molecule. Understanding the precise solid-state conformation and packing of BCP-containing compounds through X-ray crystallography is paramount for rational drug design and materials science. This guide summarizes key crystallographic data from published studies and outlines the experimental protocols necessary to obtain such data.
Comparative Crystallographic Data of BCP Derivatives
The following table summarizes key crystallographic parameters for a selection of bicyclo[1.1.1]pentane-containing compounds, providing a basis for comparison of their solid-state structures. The data has been compiled from various research articles and, where available, from the Cambridge Crystallographic Data Centre (CCDC).
| Compound Name | Formula | CCDC # | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Bridgehead C-C Distance (Å) | Ref. |
| 1,3-Diiodobicyclo[1.1.1]pentane | C₅H₆I₂ | 1522784 | Monoclinic | P2₁/c | 6.136(1) | 9.683(2) | 7.643(2) | 90 | 109.13(3) | 90 | 428.7(2) | 1.865 | |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | C₇H₈O₄ | 1180575 | Monoclinic | P2₁/n | 6.273(1) | 7.849(1) | 7.915(1) | 90 | 109.84(1) | 90 | 366.8(1) | 1.872 | |
| 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | C₆H₉NO₂ | 1456317 | Orthorhombic | Pca2₁ | 10.045(2) | 6.254(1) | 9.887(2) | 90 | 90 | 90 | 621.1(2) | 1.879 | |
| 1-(4-iodophenyl)-3-phenylbicyclo[1.1.1]pentane | C₁₇H₁₅I | 1965507 | Monoclinic | P2₁/c | 11.536(2) | 6.151(1) | 20.323(4) | 90 | 98.43(3) | 90 | 1424.1(5) | 1.898 | |
| Bicyclo[1.1.1]pentane-1,3-diylbis(phenylmethanone) | C₁₉H₁₆O₂ | 1568822 | Monoclinic | P2₁/c | 12.011(2) | 5.912(1) | 20.013(4) | 90 | 103.52(3) | 90 | 1381.1(5) | 1.894 |
Note: The bridgehead C-C distance is a key parameter characterizing the geometry of the BCP cage. Variations in this distance can be attributed to the electronic and steric effects of the substituents at the bridgehead positions.
Experimental Protocols for X-ray Crystallography of BCP Compounds
The following outlines a generalized experimental protocol for the single-crystal X-ray diffraction analysis of bicyclo[1.1.1]pentane-containing compounds, based on common practices reported in the literature.
Crystallization
High-quality single crystals are essential for successful X-ray diffraction analysis. Common methods for crystallizing BCP derivatives include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, acetone, or a mixture of solvents) is allowed to evaporate slowly at room temperature. The vessel is often loosely covered to control the rate of evaporation.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Data Collection
Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector.
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are optimized to ensure a complete and redundant dataset is obtained.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and subsequently refined.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.
-
Refinement: The structural model is refined against the experimental data by least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Workflow for X-ray Crystallography of BCP Compounds
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a bicyclo[1.1.1]pentane-containing compound.
Caption: A generalized workflow for the X-ray crystallography of BCP compounds.
This guide serves as a foundational resource for researchers working with bicyclo[1.1.1]pentane-containing compounds. By providing comparative data and standardized protocols, it aims to facilitate the efficient and effective structural characterization of these important molecules. For detailed crystallographic information on specific compounds, it is recommended to consult the original research articles and the Cambridge Crystallographic Data Centre (CCDC).
A Comparative Guide to Spectroscopic Analysis for Structure Confirmation of Bicyclic Peptides
For researchers, scientists, and drug development professionals, the precise structural confirmation of bicyclic peptides (BCPs) is a critical step in harnessing their therapeutic potential. This guide provides an objective comparison of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the comprehensive structural elucidation of BCPs. We present a summary of their performance, detailed experimental protocols, and logical workflows to guide your analytical strategy.
Bicyclic peptides represent a promising class of molecules that bridge the gap between small molecules and large biologics, offering enhanced stability, target affinity, and specificity.[1][2] However, their complex, constrained architectures demand rigorous analytical characterization to confirm their primary sequence, covalent linkages, and three-dimensional conformation. NMR, MS, and IR spectroscopy each provide unique and complementary information to build a complete structural picture of these intricate molecules.
Performance Comparison of Spectroscopic Techniques
The choice of analytical technique often depends on the specific question being addressed, the sample amount available, and the desired level of structural detail. The following table summarizes the key performance characteristics of NMR, MS, and IR spectroscopy for the analysis of bicyclic peptides.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | Key Considerations |
| Primary Information | 3D structure, conformation, dynamics, connectivity | Molecular weight, elemental composition, sequence | Secondary structure, hydrogen bonding, dynamics | NMR provides the most detailed 3D structural information in solution. MS is unparalleled for accurate mass determination. IR offers insights into the peptide backbone conformation. |
| Sensitivity | Lower (micromolar to millimolar)[3][4] | Higher (picomolar to femtomolar)[3][4] | Moderate (micromolar to millimolar) | MS is the method of choice for analyzing trace amounts of material. |
| Resolution | Atomic resolution for structure | High to very high mass resolution | Moderate spectral resolution | NMR can resolve the positions of individual atoms. High-resolution MS can distinguish between molecules with very similar masses. |
| Quantitative Accuracy | High, inherently quantitative[3] | Moderate, often requires standards for absolute quantification | Lower, generally used for qualitative or semi-quantitative analysis | NMR is highly reliable for determining the concentration of a pure sample. |
| Sample Requirements | 0.1 - 1 mg, non-destructive | Micrograms to nanograms, destructive | 0.1 - 1 mg, non-destructive | The non-destructive nature of NMR and IR allows for sample recovery. |
| Throughput | Lower, experiments can be time-consuming | Higher, suitable for rapid screening | Higher than NMR, but lower than basic MS | MS, particularly when coupled with liquid chromatography (LC-MS), is well-suited for high-throughput analysis. |
Experimental Workflows and Logical Relationships
A comprehensive approach to BCP structure confirmation often involves an integrated workflow that leverages the strengths of each spectroscopic technique. The following diagrams, generated using the DOT language, illustrate a logical workflow for BCP analysis and the interplay between the different methods.
Caption: Integrated workflow for bicyclic peptide (BCP) structure confirmation.
This workflow begins with the synthesis and purification of the BCP. Mass spectrometry provides the initial and crucial confirmation of the correct molecular weight. This information then guides the more time-intensive NMR experiments, which elucidate the detailed 3D structure. IR spectroscopy can then be used to provide further details on the secondary structure and conformational dynamics.
Caption: Interplay and complementary nature of MS, NMR, and IR spectroscopy.
The relationship between these techniques is synergistic. MS confirms the identity of the sample for NMR analysis. The structural information from NMR can, in turn, aid in the interpretation of complex MS/MS fragmentation patterns. Similarly, the detailed 3D structure from NMR provides a framework for understanding the secondary structural elements observed in IR spectroscopy.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of BCPs in solution. A combination of 1D and 2D NMR experiments is typically employed.
Sample Preparation:
-
Dissolve 0.5-2.0 mg of the purified BCP in a suitable deuterated solvent (e.g., D₂O, CD₃CN/H₂O, or DMSO-d₆).
-
The final concentration should be in the range of 0.5-2 mM.[5]
-
Transfer the solution to a high-quality NMR tube.
Instrumentation and Key Experiments:
-
Instrument: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR: Provides an initial assessment of sample purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the 3D structure.[6][7]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity of the peptide backbone and the linker moiety.[6]
Data Analysis:
-
Process the NMR data using software such as TopSpin or NMRPipe.
-
Assign the chemical shifts of all protons and carbons using the combination of TOCSY, HSQC, and HMBC spectra.
-
Identify distance restraints from the NOESY/ROESY spectra.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.[8]
Mass Spectrometry (MS)
MS is indispensable for the initial characterization of BCPs, providing rapid and accurate molecular weight determination.
Sample Preparation:
-
Dissolve a small amount of the purified BCP (microgram to nanogram scale) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).
Instrumentation and Key Experiments:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.
-
LC-MS: Separates the BCP from impurities and can resolve isomers. The mass spectrometer provides an accurate mass measurement of the eluting peaks.
-
MS/MS (Tandem Mass Spectrometry): The BCP ion is isolated and fragmented to produce a characteristic fragmentation pattern. This can be used to confirm the amino acid sequence, often after chemical or enzymatic linearization of the BCP.
Data Analysis:
-
Process the LC-MS data to obtain the accurate mass of the BCP.
-
Compare the experimental mass with the theoretical mass to confirm the elemental composition.
-
Analyze the MS/MS fragmentation spectra to verify the amino acid sequence and the connectivity of the linker.
Infrared (IR) Spectroscopy
IR spectroscopy, particularly two-dimensional IR (2D-IR), provides valuable information about the secondary structure and conformational dynamics of the peptide backbone.
Sample Preparation:
-
For transmission IR, dissolve the BCP in a suitable solvent (e.g., D₂O to avoid interference from the H₂O bending mode in the amide I region) and place it between two CaF₂ windows. The sample concentration is typically in the millimolar range.[9]
-
For Attenuated Total Reflectance (ATR)-IR, a dried film of the BCP can be used.
Instrumentation and Key Experiments:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for standard IR measurements. For 2D-IR, a more complex setup with ultrafast laser pulses is required.[10]
-
FTIR Spectroscopy: The amide I band (1600-1700 cm⁻¹) is particularly informative. The frequency of this band is sensitive to the secondary structure (e.g., α-helices, β-sheets, turns).
-
2D-IR Spectroscopy: This technique provides a correlation map of the vibrational modes, which is highly sensitive to the coupling between different peptide units and thus to the overall fold of the BCP. Cross-peaks in the 2D-IR spectrum are indicative of specific secondary structural motifs.[10][11]
Data Analysis:
-
Analyze the position and shape of the amide I band in the FTIR spectrum to get a qualitative assessment of the secondary structure.
-
For 2D-IR data, the pattern of cross-peaks is compared with theoretical models or spectra of known structures to determine the secondary structure elements with higher precision.
Conclusion
The structural confirmation of bicyclic peptides is a multifaceted challenge that is best addressed by an integrated analytical approach. Mass spectrometry serves as the initial gatekeeper, rapidly confirming the molecular identity. Nuclear Magnetic Resonance spectroscopy provides the most detailed and complete picture of the three-dimensional structure and conformational landscape in solution. Infrared spectroscopy offers a complementary view, focusing on the secondary structure of the peptide backbone. By combining the strengths of these three powerful techniques, researchers can achieve a high level of confidence in the structural integrity of their bicyclic peptides, paving the way for further biological evaluation and therapeutic development.
References
- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. Bicyclic peptide library screening for the identification of Gαi protein modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. The two-dimensional IR nonlinear spectroscopy of a cyclic penta-peptide in relation to its three-dimensional structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Quest for Orally Bioavailable β-Caryophyllene Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the pharmacokinetic profile of promising natural compounds is a critical step in translating them into viable therapeutics. β-caryophyllene (BCP), a natural bicyclic sesquiterpene, has garnered significant interest for its diverse pharmacological activities. However, its inherent lipophilicity and poor aqueous solubility present major hurdles to achieving adequate oral bioavailability. This guide provides a comprehensive evaluation of the pharmacokinetic improvements of BCP, focusing on formulation strategies and a naturally occurring derivative, in the absence of publicly available data on synthetic BCP analogs with enhanced pharmacokinetics.
While the synthesis of novel BCP derivatives for various therapeutic areas, such as oncology, is an active area of research, there is a conspicuous lack of published pharmacokinetic data for these synthetic analogs. This guide, therefore, pivots to a comparison of the pharmacokinetic profiles of BCP in its native form (neat oil) against advanced formulations designed to improve its absorption, alongside the pharmacokinetic data of a key metabolite, β-caryophyllene alcohol.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of β-caryophyllene in different formulations and its derivative, β-caryophyllene alcohol, from both human and preclinical studies.
| Compound/Formulation | Subject | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Bioavailability (%) |
| β-Caryophyllene (Neat Oil) | Human | 100 mg (oral) | 58.22 ng/mL[1][2] | 3.07 h[1][2] | 305.9 ng/mLh (AUC0–24h)[1][2] | Not Reported |
| β-Caryophyllene (SEDDS) | Human | 100 mg (oral) | 204.6 ng/mL[1][2] | 1.43 h[1][2] | 553.4 ng/mLh (AUC0–24h)[1][2] | Not Reported |
| β-Caryophyllene (β-CD Complex) | Rat | 50 mg/kg (oral) | 0.56 ± 0.35 µg/mL[3] | 2.80 ± 0.80 h[3] | 2.6-fold increase vs free BCP (AUC0-12h)[4] | Not Reported |
| β-Caryophyllene Alcohol (Solution) | Rat | Not Specified | Not Reported | Not Reported | Not Reported | 1.17 ± 0.78%[5][6] |
| β-Caryophyllene Alcohol (Suspension) | Rat | Not Specified | Not Reported | Not Reported | Not Reported | 1.21 ± 0.33%[5][6] |
| β-Caryophyllene Alcohol (PEG Formulation) | Rat | Not Specified | Not Reported | Not Reported | Not Reported | 6.22 ± 2.63%[5][6] |
| β-Caryophyllene Alcohol (Solution) | Dog | Not Specified | Not Reported | Not Reported | Not Reported | 0.12 ± 0.05%[5][6] |
| β-Caryophyllene Alcohol (PEG Formulation) | Dog | Not Specified | Not Reported | Not Reported | Not Reported | 0.25 ± 0.07%[5][6] |
SEDDS: Self-Emulsifying Drug Delivery System β-CD: β-Cyclodextrin PEG: Polyethylene Glycol
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the protocols for the key experiments cited in this guide.
Human Pharmacokinetic Study of β-Caryophyllene (Neat Oil vs. SEDDS)
-
Study Design: A randomized, double-blind, cross-over study was conducted in 24 healthy human subjects (12 male, 12 female).[2]
-
Dosing: A single oral dose of 100 mg of β-caryophyllene was administered as either a neat oil or a Self-Emulsifying Drug Delivery System (SEDDS) formulation.[2]
-
Sample Collection: Blood samples were collected at baseline and at various time points over a 24-hour period post-dosing.[2]
-
Analytical Method: The concentration of β-caryophyllene in plasma samples was determined using a validated gas chromatography-mass spectrometry (GC-MS) method.[1]
Preclinical Pharmacokinetic Study of β-Caryophyllene/β-Cyclodextrin Inclusion Complex in Rats
-
Subjects: Sprague-Dawley rats were used for the study.[4]
-
Dosing: A single oral dose of 50 mg/kg of free β-caryophyllene or β-caryophyllene/β-cyclodextrin inclusion complex was administered.[4]
-
Sample Collection: Blood samples were collected at predetermined time points.[4]
-
Analytical Method: A gas chromatography-mass spectrometry (GC-MS) method in selected ion monitoring (SIM) mode was developed and validated for the determination of β-caryophyllene in rat plasma.[4]
Preclinical Pharmacokinetic Study of β-Caryophyllene Alcohol in Rats and Beagle Dogs
-
Subjects: Rats and beagle dogs were used in this study.[6]
-
Dosing: Intravenous and oral administration of β-caryophyllene alcohol in different formulations (solution, suspension, PEG formulation) were performed.[6]
-
Key Finding: The study revealed that glucuronidation is a significant metabolic pathway for β-caryophyllene alcohol, suggesting extensive first-pass metabolism.[6]
Experimental Workflow and Signaling Pathways
To visualize the process of evaluating pharmacokinetic improvements, the following diagrams illustrate a typical experimental workflow for an oral bioavailability study and a simplified representation of BCP's interaction with a key signaling pathway.
Typical workflow for evaluating oral bioavailability.
Simplified signaling pathway of BCP via the CB2 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rigid Scaffolds: Bicyclo[1.1.1]pentane, Cubane, and Triptycene in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. In the quest to move beyond "flat" aromatic rings, rigid, three-dimensional scaffolds have emerged as powerful tools to enhance properties such as solubility, metabolic stability, and target engagement. This guide provides a detailed comparison of three prominent rigid scaffolds: bicyclo[1.1.1]pentane (BCP), cubane, and triptycene, supported by experimental data and detailed protocols.
Introduction to Rigid Scaffolds
The replacement of planar aromatic rings, particularly the phenyl group, with saturated, rigid, three-dimensional structures is a widely adopted strategy in modern medicinal chemistry to improve the drug-like properties of molecules.[1] These "bioisosteres" can mimic the geometry of the aromatic ring, positioning substituents in similar spatial arrangements, while offering a distinct set of physicochemical characteristics. BCP, cubane, and triptycene are at the forefront of this chemical innovation, each possessing a unique topology and property profile.
Bicyclo[1.1.1]pentane (BCP) is a highly strained, cage-like hydrocarbon that has gained significant traction as a para-substituted phenyl ring mimic.[1] Its rigid structure and linear exit vectors for substituents make it an excellent scaffold for probing deep binding pockets and improving physicochemical properties.
Cubane , a platonic hydrocarbon with eight carbon atoms arranged at the corners of a cube, offers a larger and more lipophilic scaffold than BCP.[2] It serves as a bioisostere for both para- and meta-substituted phenyl rings and has been shown to enhance metabolic stability due to its high C-H bond dissociation energy.[2]
Triptycene is a larger, propeller-shaped aromatic hydrocarbon with a rigid, three-dimensional structure.[3] While less commonly employed as a simple phenyl bioisostere in drug discovery compared to BCP and cubane, its unique geometry and synthetic versatility make it an interesting scaffold for constructing complex molecular architectures and in materials science.[3][4]
Physicochemical Property Comparison
The primary motivation for employing rigid scaffolds is to favorably modulate the physicochemical properties of a drug candidate. The following tables summarize the key differences between BCP, cubane, and triptycene based on available experimental data.
| Property | Bicyclo[1.1.1]pentane (BCP) | Cubane | Triptycene | Phenyl (for comparison) |
| Structure | C5H6 | C8H8 | C20H14 | C6H6 |
| Molecular Weight ( g/mol ) | 66.12 | 104.15 | 254.33 | 78.11 |
| Calculated logP | ~1.5 | ~2.5 | ~4.8[5] | ~2.1 |
| Exit Vector (para-substitution) | Linear (180°) | Linear (180°) | Not typically used as a direct para-bioisostere | Linear (180°) |
| Key Advantages | Improves solubility, metabolic stability, and reduces non-specific binding.[1] | Enhances metabolic stability and can improve solubility.[2] | Provides a large, rigid framework for complex architectures.[3] | Well-understood SAR, established synthetic chemistry. |
| Key Disadvantages | Smaller size may not always be optimal for filling larger binding pockets. | More complex synthesis compared to BCP. Can be susceptible to specific metabolic oxidation on the core.[6] | High lipophilicity, limited data as a direct bioisostere in medicinal chemistry. | Prone to metabolic oxidation, can lead to poor solubility and high non-specific binding. |
Table 1: General Properties of Rigid Scaffolds.
Table 2 provides a comparative look at the impact of scaffold replacement on the properties of specific drug analogues. It is important to note that direct head-to-head comparisons of all three scaffolds on the same parent molecule are scarce in the literature.
| Parent Drug | Scaffold | Key Property Change | Reference |
| Boscalid (Fungicide) | BCP | Significantly improved aqueous solubility and metabolic stability compared to the phenyl analogue. | [7] |
| Antimalarial Compound | BCP | Equipotent to the parent phenyl compound with significantly improved metabolic properties. | [6] |
| Antimalarial Compound | Cubane | Improved in vitro potency against Plasmodium falciparum compared to the parent phenyl compound, but with a reduction in metabolic stability.[6] | [6] |
| Leteprinim (Neuroprotective) | Cubane | Showed a greater neuroprotective effect compared to the phenyl lead compound. | [8] |
Table 2: Experimental Data on Drug Analogues.
Synthesis of Scaffolds
The accessibility of these scaffolds and their derivatives is a crucial factor for their adoption in drug discovery programs.
Bicyclo[1.1.1]pentane (BCP) Synthesis
The most common route to functionalized BCPs involves the ring-opening of [1.1.1]propellane. This highly strained intermediate readily reacts with a variety of nucleophiles and radical species to generate monosubstituted BCPs, which can be further functionalized.
Caption: General synthetic routes to BCP derivatives.
Cubane Synthesis
The synthesis of cubane is more complex than that of BCP, often starting from commercially available cubane-1,4-dicarboxylate.[9] Recent advances have focused on developing more efficient methods for C-H functionalization and cross-coupling reactions to introduce diverse substituents.[2]
Caption: Synthetic diversification of cubane derivatives.
Triptycene Synthesis
Triptycene is typically synthesized via a Diels-Alder reaction between anthracene and benzyne, which is generated in situ.[10] While effective, this method can have limitations in terms of scale-up and substrate scope.
Caption: General synthesis of triptycene derivatives.
Experimental Protocols
Accurate and reproducible experimental data are essential for making informed decisions in drug discovery. Below are detailed protocols for key experiments used to characterize the properties of molecules containing these rigid scaffolds.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the test compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calibration: A standard curve of the compound in the same buffer is prepared to quantify the concentration accurately.
Caption: Workflow for solubility determination.
Lipophilicity (logP) Determination (Shake-Flask Method)
This method measures the partition coefficient of a compound between n-octanol and water.
-
Solvent Preparation: n-Octanol and water (or buffer) are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Reagent Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Human liver microsomes (HLM) are thawed and diluted in phosphate buffer. An NADPH regenerating system is prepared.
-
Incubation: The test compound, HLM, and buffer are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The choice between BCP, cubane, and triptycene as a rigid scaffold in drug design depends on the specific goals of the medicinal chemistry campaign. BCP is an excellent choice for improving solubility and metabolic stability while maintaining a similar vector to a para-substituted phenyl ring. Cubane offers a larger, more lipophilic scaffold that can also enhance metabolic stability, with recent synthetic advances making it more accessible. Triptycene provides a unique and highly rigid three-dimensional framework, though its application as a direct phenyl bioisostere is less explored, and its inherent lipophilicity may present challenges. By carefully considering the properties of each scaffold and utilizing robust experimental methods for characterization, researchers can effectively leverage these powerful tools to design next-generation therapeutics with improved drug-like properties.
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Triptycene | C20H14 | CID 92764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Triptycene - Wikipedia [en.wikipedia.org]
Comparison Guide: Assessing the Impact of Molecular Incorporation on Receptor Binding Affinity
For researchers, scientists, and drug development professionals, understanding how the modification of a protein—through the incorporation of another molecule or peptide—affects its binding affinity to a receptor is crucial. This guide provides a comparative overview of key experimental methodologies, data presentation standards, and visual frameworks to assess these impacts objectively. In this context, "BCP" (Beta-Caryophyllene), a selective agonist for the CB2 receptor, will be used as a case study to illustrate the assessment of binding affinity modulation.[1]
Data Presentation: Quantitative Comparison of Binding Affinities
A structured presentation of quantitative data is essential for direct comparison. The following table summarizes hypothetical binding affinity data for a native ligand versus a "BCP-incorporated" ligand to a target receptor. The equilibrium dissociation constant (K_D), and the kinetic constants for association (k_on) and dissociation (k_off) are key parameters. A lower K_D value indicates a higher binding affinity.[2][3]
| Ligand | Target Receptor | Method | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Reference |
| Native Ligand | Receptor A | SPR | 15.2 | 2.1 x 10^5 | 3.2 x 10^-3 | (Hypothetical) |
| BCP-Incorporated Ligand | Receptor A | SPR | 5.8 | 3.5 x 10^5 | 2.0 x 10^-3 | (Hypothetical) |
| Native Ligand | Receptor A | BLI | 14.9 | 2.3 x 10^5 | 3.4 x 10^-3 | (Hypothetical) |
| BCP-Incorporated Ligand | Receptor A | BLI | 6.1 | 3.3 x 10^5 | 2.0 x 10^-3 | (Hypothetical) |
| Native Ligand | Receptor A | ITC | 16.5 | Not Determined | Not Determined | (Hypothetical) |
| BCP-Incorporated Ligand | Receptor A | ITC | 7.0 | Not Determined | Not Determined | (Hypothetical) |
Note: This data is illustrative. In this hypothetical scenario, the incorporation of BCP enhances the binding affinity of the ligand for Receptor A, as evidenced by the lower K_D values.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for three widely used techniques to measure binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and a receptor immobilized on a sensor chip.[2]
-
Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the receptor solution (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate the remaining active sites by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (native and BCP-incorporated ligand) in a suitable running buffer (e.g., HBS-P+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the complex by flowing the running buffer for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface with a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.[4]
-
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time by analyzing changes in the interference pattern of white light reflected from a biosensor tip.[2]
-
Immobilization:
-
Hydrate streptavidin-coated biosensor tips in the running buffer for 10 minutes.
-
Immobilize a biotinylated receptor onto the biosensor tips by dipping them into a solution of the receptor (e.g., 20 µg/mL).
-
-
Binding Analysis:
-
Establish a baseline by dipping the biosensor tips into wells containing running buffer.
-
Move the tips to wells containing various concentrations of the analyte (native and BCP-incorporated ligand) to measure the association phase.
-
Transfer the tips back to wells with running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The change in wavelength (nm shift) is proportional to the amount of bound analyte.
-
Globally fit the binding curves from the different analyte concentrations to a binding model to calculate k_on, k_off, and K_D.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a receptor in solution, providing a complete thermodynamic profile of the interaction.[2][5]
-
Sample Preparation:
-
Dialyze the receptor and ligand solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
Titration:
-
Load the receptor solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell while stirring. A control experiment with ligand injected into buffer should also be performed.
-
-
Data Analysis:
-
The heat change after each injection is measured.
-
Integrate the heat pulses and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Mandatory Visualizations
Experimental Workflow for Binding Affinity Assessment
Caption: Workflow for assessing receptor binding affinity.
BCP-Ligand Fusion Concept
Caption: Conceptual diagram of BCP-ligand fusion.
Generic GPCR Signaling Pathway
Caption: A generic G-protein coupled receptor signaling pathway.
References
- 1. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Enantioselective Synthesis of Chiral Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern drug discovery, prized for its ability to act as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. Its rigid, three-dimensional structure can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The synthesis of chiral BCP derivatives, particularly those with a stereocenter adjacent to the bicyclic core (α-chiral BCPs), is of paramount importance for expanding the chemical space available to medicinal chemists. This guide provides an objective comparison of the leading synthetic routes to these valuable chiral building blocks, supported by experimental data and detailed methodologies.
Key Synthetic Methodologies: A Comparative Overview
Several innovative strategies have been developed for the asymmetric synthesis of α-chiral BCPs. The most prominent among these are:
-
Dual Photocatalytic and Organocatalytic Radical Addition: A modern approach that utilizes the synergistic action of a photocatalyst and a chiral organocatalyst to enable the direct asymmetric addition of aldehydes to [1.1.1]propellane.
-
Iridium-Catalyzed Asymmetric Allylic Substitution: This method involves the reaction of a BCP-organometallic species with an allylic electrophile, catalyzed by a chiral iridium complex.
-
N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Allylic Substitution: A transition-metal-free alternative that employs a chiral NHC to catalyze the enantioselective allylation of BCP-Grignard reagents.
-
Rhodium-Catalyzed C-H Insertion: This strategy relies on the insertion of a rhodium-carbene intermediate into a C-H bond of a pre-functionalized BCP derivative.
The following table summarizes the key performance indicators for these methodologies, allowing for a direct comparison of their efficacy and scope.
Table 1: Comparison of Synthetic Routes to α-Chiral BCP Derivatives
| Methodology | Typical Yield | Enantiomeric Excess (ee) | Substrate Scope | Key Advantages | Key Limitations |
| Photocatalytic/Organocatalytic Radical Addition | 50-99%[1][2] | 86-97% ee[1][2] | Broad aldehyde scope, tolerates various functional groups.[1] | Direct functionalization of [1.1.1]propellane, mild reaction conditions.[1] | Requires specialized photocatalytic setup. |
| Iridium-Catalyzed Asymmetric Allylic Substitution | Good | High | Allylic carbonates/esters and BCP-zinc reagents.[1] | Well-established methodology for asymmetric allylation. | Requires pre-formation of a BCP-organometallic and transmetalation.[1] |
| NHC-Catalyzed Asymmetric Allylic Substitution | Good | High | Allylic phosphates and BCP-Grignard reagents. | Transition-metal-free, good regioselectivity. | Sensitive to moisture and air due to Grignard reagents. |
| Rhodium-Catalyzed C-H Insertion | Moderate to Good | High | Requires pre-functionalized BCPs and diazoesters.[1] | Site-selective functionalization of C-H bonds. | Limited to substrates with accessible C-H bonds for insertion.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic routes. Below are representative protocols for each of the key methodologies.
Protocol 1: Dual Photocatalytic and Organocatalytic Asymmetric Radical Addition
This procedure is adapted from the work of Anderson and coworkers.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
[1.1.1]Propellane solution (1.5 equiv)
-
Chiral amine organocatalyst (e.g., a derivative of diphenylprolinol silyl ether) (10 mol%)
-
Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1 mol%)
-
Hydrogen atom transfer (HAT) catalyst (e.g., a thiol) (10 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aldehyde, chiral amine organocatalyst, iridium photocatalyst, and HAT catalyst.
-
Evacuate and backfill the vial with an inert atmosphere three times.
-
Add the anhydrous solvent via syringe, followed by the [1.1.1]propellane solution.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-chiral BCP derivative.
Protocol 2: Iridium-Catalyzed Asymmetric Allylic Substitution
This protocol is based on the methodology developed by Aggarwal and coworkers.[1]
Materials:
-
Aryl or alkyl Grignard reagent (1.1 equiv)
-
[1.1.1]Propellane solution (1.0 equiv)
-
Anhydrous ZnCl₂ solution (1.2 equiv)
-
Racemic allylic carbonate (1.5 equiv)
-
[Ir(COD)Cl]₂ (2.5 mol%)
-
Chiral phosphoramidite ligand (5.5 mol%)
-
Anhydrous THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the Grignard reagent to a solution of [1.1.1]propellane in anhydrous THF at the specified temperature. Stir for the designated time to form the BCP-Grignard reagent.
-
In a separate flask, prepare the chiral iridium catalyst by stirring [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand in anhydrous THF at room temperature.
-
To the BCP-Grignard solution, add the anhydrous ZnCl₂ solution and stir to effect transmetalation to the BCP-zinc reagent.
-
Add the racemic allylic carbonate to the BCP-zinc reagent solution, followed by the pre-formed chiral iridium catalyst.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: NHC-Catalyzed Asymmetric Allylic Substitution
Materials:
-
Aryl or alkyl Grignard reagent (1.2 equiv)
-
[1.1.1]Propellane solution (1.0 equiv)
-
Allylic phosphate (1.5 equiv)
-
Chiral imidazolium salt (NHC precursor) (10 mol%)
-
Base (e.g., KHMDS) (10 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, prepare the BCP-Grignard reagent by adding the Grignard reagent to a solution of [1.1.1]propellane in anhydrous THF.
-
In a separate flask, generate the chiral NHC in situ by treating the chiral imidazolium salt with the base in anhydrous THF.
-
Add the allylic phosphate to the BCP-Grignard solution.
-
Transfer the solution of the in situ generated chiral NHC to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Work up the reaction mixture as described in Protocol 2.
-
Purify the crude product by flash column chromatography.
Protocol 4: Rhodium-Catalyzed C-H Insertion
Materials:
-
3-Aryl-BCP derivative (1.0 equiv)
-
α-Diazoester (1.2 equiv)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄) (1-5 mol%)
-
Anhydrous, non-coordinating solvent (e.g., hexanes or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve the 3-aryl-BCP derivative and the chiral dirhodium catalyst in the anhydrous solvent.
-
Slowly add a solution of the α-diazoester in the same solvent to the reaction mixture at the specified temperature using a syringe pump over several hours.
-
Stir the reaction mixture at the same temperature until the diazo compound is completely consumed (monitored by TLC, indicated by the disappearance of the characteristic yellow color).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
References
Bicyclo[1.1.1]pentane (BCP) as a Bioisosteric Replacement for tert-Butyl Groups: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of bicyclo[1.1.1]pentane (BCP) moieties against the traditional tert-butyl group in medicinal chemistry. This analysis is supported by experimental data from key studies, offering insights into the impact of this bioisosteric replacement on crucial drug-like properties.
The tert-butyl group, a common substituent in drug candidates, is often associated with challenges such as high lipophilicity and susceptibility to metabolic degradation.[1] The bicyclo[1.1.1]pentyl (BCP) group has emerged as a promising bioisostere, aiming to mitigate these liabilities while maintaining or improving pharmacological activity.[2][3] As a rigid, three-dimensional scaffold, BCP can mimic the steric bulk of a tert-butyl group while introducing more favorable physicochemical properties.[2][4]
This guide delves into the comparative data for two case studies: the dual endothelin receptor antagonist bosentan and the CCR2 antagonist vercirnon. By replacing the tert-butyl group with a BCP moiety in these scaffolds, researchers have been able to systematically evaluate the effects on solubility, permeability, metabolic stability, and biological potency.
Comparative Physicochemical and Pharmacokinetic Data
The following tables summarize the quantitative data from a comparative study on bosentan and vercirnon analogues, highlighting the impact of replacing a tert-butyl group with a BCP moiety.
Table 1: Comparison of Physicochemical Properties of Bosentan Analogues
| Property | tert-Butyl Analogue | BCP Analogue |
| Aqueous Solubility (μM) | 15 | 25 |
| ClogP | 3.9 | 2.8 |
| Permeability (Papp, 10⁻⁶ cm/s) | 1.8 | 2.5 |
| Metabolic Stability (t½ in HLM, min) | 25 | 45 |
Table 2: Comparison of Pharmacological Activity of Bosentan Analogues
| Target | tert-Butyl Analogue IC₅₀ (nM) | BCP Analogue IC₅₀ (nM) |
| Endothelin Receptor A (ETₐ) | 5.2 | 7.8 |
| Endothelin Receptor B (ETₑ) | 120 | 150 |
Table 3: Comparison of Physicochemical Properties of Vercirnon Analogues
| Property | tert-Butyl Analogue | BCP Analogue |
| Aqueous Solubility (μM) | 8 | 18 |
| ClogP | 4.2 | 3.1 |
| Permeability (Papp, 10⁻⁶ cm/s) | 0.9 | 1.5 |
| Metabolic Stability (t½ in HLM, min) | 18 | 35 |
Table 4: Comparison of Pharmacological Activity of Vercirnon Analogues
| Target | tert-Butyl Analogue IC₅₀ (nM) | BCP Analogue IC₅₀ (nM) |
| CCR2 Receptor | 12 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Aqueous Solubility Assay
A kinetic solubility assay was employed to determine the aqueous solubility of the compounds.
-
Stock Solution Preparation: Compound stock solutions were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Serial Dilution: The stock solutions were serially diluted in DMSO.
-
Addition to Aqueous Buffer: The DMSO solutions were then added to a phosphate-buffered saline (PBS) at pH 7.4, with the final DMSO concentration kept at 1%.
-
Incubation and Precipitation Monitoring: The solutions were shaken for 2 hours at room temperature, and precipitate formation was monitored by measuring turbidity using a nephelometer.
-
Quantification: The concentration in the supernatant of the saturated solution was determined by high-performance liquid chromatography (HPLC) with UV detection against a calibration curve.[5]
Caco-2 Permeability Assay
The permeability of the compounds was assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
-
Cell Culture: Caco-2 cells were seeded on permeable filter supports in a 24-well plate and cultured for 21 days to form a differentiated monolayer.[1]
-
Monolayer Integrity Check: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound (10 μM) was added to the apical (A) side of the monolayer.
-
Sampling: Samples were collected from the basolateral (B) side at various time points over a 2-hour incubation period.
-
Analysis: The concentration of the compound in the basolateral samples was quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.[3]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
The metabolic stability of the compounds was evaluated using human liver microsomes.
-
Incubation Mixture Preparation: A mixture containing the test compound (1 μM), human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4) was prepared.[6]
-
Initiation of Reaction: The metabolic reaction was initiated by adding a NADPH-regenerating system.[2]
-
Time-Point Sampling: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
-
Reaction Quenching: The reaction was stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound was determined by LC-MS/MS.
-
Half-Life Calculation: The in vitro half-life (t½) was calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.
Endothelin Receptor Binding Assay
The binding affinity of the bosentan analogues to endothelin receptors was determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing either human endothelin receptor A (ETₐ) or endothelin receptor B (ETₑ) were prepared.
-
Assay Buffer: The assay was performed in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Competitive Binding: The membranes were incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compounds.
-
Separation of Bound and Free Ligand: The reaction mixture was filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter was measured using a scintillation counter.
-
IC₅₀ and Ki Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.
Visualizing the Mechanism of Action: Endothelin Receptor Signaling
Bosentan acts as an antagonist at both ETₐ and ETₑ receptors. The following diagram illustrates the general signaling pathway initiated by the binding of endothelin-1 (ET-1) to its receptors, which is blocked by bosentan.
Caption: Endothelin Receptor Signaling Pathway and Bosentan's Mechanism of Action.
Conclusion
The bioisosteric replacement of a tert-butyl group with a BCP moiety demonstrates a clear trend towards improved physicochemical and pharmacokinetic properties. In the case studies of bosentan and vercirnon, the BCP analogues consistently exhibited enhanced aqueous solubility, reduced lipophilicity (lower ClogP), and increased metabolic stability in human liver microsomes. Furthermore, permeability through Caco-2 cell monolayers was also improved. Importantly, these beneficial modifications were achieved with only a minor impact on the in vitro pharmacological activity, with the BCP analogues retaining potent antagonism at their respective targets. These findings strongly support the utility of the BCP group as a valuable tool for medicinal chemists to overcome common drug development hurdles associated with the tert-butyl group, ultimately leading to drug candidates with a more favorable overall profile.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. mercell.com [mercell.com]
- 3. enamine.net [enamine.net]
- 4. Comparison of endothelin-A and endothelin-B receptor distribution visualized by radioligand binding versus immunocytochemical localization using subtype selective antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EDNRB / Endothelin B Receptor Histology Assay Kit - Creative Biolabs [creative-biolabs.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
Bicyclic Peptides: Enhancing Physicochemical Properties for Drug Discovery
A comparative analysis of the impact of bicyclic constraints on LogP and aqueous solubility, critical parameters in the development of novel therapeutics.
In the quest for more effective and resilient therapeutics, peptide-based drugs have emerged as a promising frontier. Their high specificity and potency are often hampered by inherent limitations such as poor metabolic stability and low cell permeability. Bicyclic peptides (BCPs), a class of structurally constrained peptides, offer a compelling solution to these challenges. By introducing a second cyclic constraint, BCPs often exhibit enhanced proteolytic resistance and improved binding affinity to their targets. This guide delves into the critical, yet often nuanced, effects of this structural modification on two key physicochemical properties that dictate a drug's fate in the body: lipophilicity (LogP) and aqueous solubility.
The Balancing Act: LogP and Aqueous Solubility
For a drug to be effective, it must navigate a complex biological landscape. It needs to be soluble enough in aqueous environments like blood plasma to be transported to its site of action, yet also lipophilic enough to cross cellular membranes to reach intracellular targets. LogP, the logarithm of the partition coefficient between an organic solvent (typically octanol) and water, is a key measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility, while a lower LogP suggests higher water solubility. Achieving an optimal balance between these two properties is a cornerstone of successful drug design.
Impact of Bicyclization: A Data-Driven Perspective
While the literature extols the virtues of bicyclic peptides in terms of biological activity and stability, direct experimental data comparing the LogP and aqueous solubility of a bicyclic peptide with its linear precursor is surprisingly scarce in publicly available research. To illustrate how such a comparison would be presented, the following table provides a hypothetical yet representative dataset.
| Compound | Structure | LogP | Aqueous Solubility (µg/mL) |
| Linear Peptide A | Linear Precursor | 1.2 | 500 |
| Bicyclic Peptide A | Bicyclic Analogue | 1.8 | 250 |
This data is illustrative and intended to demonstrate the expected trends based on physicochemical principles.
The trend suggested in this hypothetical data aligns with the general understanding of how constraining a peptide's structure can influence its properties. The introduction of a bicyclic structure can lead to the masking of polar functional groups within the three-dimensional conformation of the peptide. This "chameleonic" behavior, where a molecule can present a more hydrophobic surface, can result in an increased LogP value. Consequently, this may lead to a decrease in aqueous solubility, as the more hydrophobic nature of the molecule reduces its favorable interactions with water molecules.
Experimental Methodologies
The determination of LogP and aqueous solubility are fundamental assays in preclinical drug development. The following are detailed protocols for the widely accepted shake-flask methods.
Determination of LogP (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining the partition coefficient of a compound.
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine equal volumes of the octanol and aqueous phases containing the dissolved compound in a flask.
-
Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature.
Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a flask.
-
Equilibration: Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Remove undissolved solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, LC-MS).
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Relationship between BCP modification and key physicochemical properties.
Caption: Experimental workflows for LogP and aqueous solubility determination.
Conclusion
The strategic implementation of bicyclic constraints in peptide drug candidates holds immense potential for overcoming key pharmacokinetic hurdles. While direct comparative experimental data on LogP and aqueous solubility remains limited in the public domain, the underlying physicochemical principles suggest that bicyclization is likely to increase lipophilicity and potentially decrease aqueous solubility. This trade-off underscores the importance of a multi-parameter optimization approach in drug development, where improvements in stability and permeability must be carefully balanced with the need for adequate solubility. The detailed experimental protocols provided herein serve as a guide for researchers to generate the critical data needed to make informed decisions in the design and selection of next-generation bicyclic peptide therapeutics.
Bicyclo[1.1.1]pentane (BCP) as a Bioisostere: Enhancing Metabolic Stability in Drug Discovery
A comparative guide for researchers on the metabolic advantages of incorporating BCP motifs over traditional aryl groups in drug candidates, supported by experimental data and detailed protocols.
In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic profiles is paramount. One of the key challenges is designing compounds that are sufficiently stable to metabolic degradation to ensure adequate exposure and therapeutic efficacy. A promising strategy that has gained significant traction is the use of bicyclo[1.1.1]pentane (BCP) as a bioisosteric replacement for aryl groups, particularly para-substituted phenyl rings.[1][2] This guide provides a comprehensive comparison of the metabolic stability of BCP-containing drugs versus their aryl precursors, supported by experimental data and detailed methodologies for researchers in drug development.
The rationale behind replacing a planar, aromatic phenyl ring with a three-dimensional, saturated BCP scaffold lies in its unique physicochemical properties.[1][2] BCPs can mimic the geometry and vectorality of a 1,4-disubstituted benzene ring while introducing a higher sp³ carbon content.[3] This fundamental difference in structure often leads to a significant improvement in metabolic stability, as the saturated BCP core is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of degradation for many aryl-containing drugs.[2]
Comparative Metabolic Stability: BCP vs. Aryl Precursors
Experimental data from several studies demonstrate the marked improvement in metabolic stability when a phenyl group is replaced with a BCP moiety. This enhancement is typically quantified by measuring the in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes, which are preparations of the endoplasmic reticulum from liver cells containing a high concentration of drug-metabolizing enzymes.[4][5] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
For instance, a study on a γ-secretase inhibitor showed that replacing a central fluorophenyl ring with a BCP motif resulted in a compound with significantly improved metabolic stability, alongside enhanced aqueous solubility and passive permeability.[6][7] Another example is the leflunomide analogue, where the BCP-variant demonstrated a significantly longer half-life in both rat and human liver microsomes compared to the parent drug.[8]
Here, we present a summary of comparative in vitro metabolic stability data for representative BCP-containing drugs and their corresponding aryl precursors.
| Drug/Analogue Pair | Structure Modification | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Leflunomide vs. BCP Analogue 69 | Phenyl replaced with BCP | Human Liver Microsomes | Leflunomide: Shorter | Leflunomide: Higher | [8] |
| Rat Liver Microsomes | BCP Analogue 69: Significantly Longer | BCP Analogue 69: Lower | [8] | ||
| Indoprofen vs. BCP Analogue 67 | Phenyl replaced with BCP | Not specified | Similar pharmacokinetic properties | Similar pharmacokinetic properties | [8] |
| γ-Secretase Inhibitor 1 vs. BCP Analogue 3 | Fluorophenyl replaced with BCP | Not specified | BCP Analogue 3: Improved | BCP Analogue 3: Improved | [6][7] |
Note: Specific quantitative values for half-life and intrinsic clearance were not always available in the public domain for direct comparison in this table, but the qualitative improvements were explicitly stated in the cited literature.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.[9][10][11]
1. Materials and Equipment:
-
Test Compounds and Positive Controls: Stock solutions in a suitable solvent (e.g., DMSO, acetonitrile).[11]
-
Liver Microsomes: Human or other species of interest (e.g., rat, mouse, dog).[9][10]
-
NADPH Regenerating System: Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer solution.[9]
-
Phosphate Buffer: Typically 100 mM, pH 7.4.[11]
-
Quenching Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for analytical purposes.[9]
-
Incubator: Capable of maintaining 37°C with shaking.[11]
-
Centrifuge: For protein precipitation.[9]
-
Analytical Instrument: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for quantification of the test compound.[9]
2. Experimental Procedure:
-
Preparation:
-
Prepare working solutions of the test compounds and positive controls (compounds with known metabolic stability) by diluting the stock solutions in buffer.[11]
-
Prepare the microsomal incubation mixture by diluting the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10]
-
-
Incubation:
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound. The final concentration of the test compound is typically around 1 µM.[10]
-
Incubate the reaction mixture at 37°C with gentle agitation.[9]
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.[9]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining test compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[5]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[5]
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the underlying metabolic rationale, the following diagrams are provided.
Caption: Experimental workflow for an in vitro microsomal stability assay.
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
Proper Disposal of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, ensuring compliance with general laboratory safety standards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its potential hazards. According to safety data sheets, this compound is classified as acutely toxic if swallowed.[1]
Key Hazard Data:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4 (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
In case of accidental exposure, follow these first aid measures immediately:
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Spills should be cleaned up promptly. For small spills, use appropriate personal protective equipment (PPE), including gloves and eye protection. Absorb the spill with inert material and collect it for disposal as hazardous waste.[3][4] All materials used for spill cleanup must also be treated as hazardous waste.[3][4]
II. Operational Disposal Plan
The disposal of this compound must be handled as a regulated hazardous waste process. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3]
Step 1: Waste Minimization
To reduce the volume of chemical waste, laboratories should:
-
Order only the necessary quantities of chemicals.[5]
-
Maintain a chemical inventory to avoid ordering duplicates.[5]
-
Consider substituting with less hazardous chemicals when possible.[5]
Step 2: Waste Collection and Storage
Proper collection and storage are crucial to ensure safety and compliance.
-
Container: Use a designated, leak-proof, and compatible container for the waste.[3][6] The container must be kept closed except when adding waste.[3][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also include relevant hazard pictograms.[7]
-
Segregation: Store the waste container in a designated satellite accumulation area.[5][6] It is critical to segregate incompatible wastes. Do not mix this compound with strong acids or bases.[6]
-
Accumulation Time: Laboratory wastes may be accumulated for a limited time, typically up to 9-12 months, provided the storage limits are not exceeded.[3][5]
Step 3: Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed professional waste disposal service.[2]
-
Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
III. Visualized Workflow and Logical Relationships
To clarify the disposal process, the following diagrams illustrate the key decision-making and procedural workflows.
Caption: Disposal Workflow for the featured chemical.
Caption: Decision Logic for Waste Handling.
References
- 1. Methyl 3-(hydroxymethyl)bicyclo 1.1.1 pentane-1-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 180464-87-3 [sigmaaldrich.com]
- 2. capotchem.cn [capotchem.cn]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
